molecular formula C26H32O8 B2938168 Deacetylnomilin CAS No. 3264-90-2

Deacetylnomilin

Cat. No.: B2938168
CAS No.: 3264-90-2
M. Wt: 472.5 g/mol
InChI Key: HWAJASVMTDEFJN-NEFLTLJKSA-N
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Description

(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione has been reported in Citrus reticulata, Citrus iyo, and other organisms with data available.

Properties

CAS No.

3264-90-2

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione

InChI

InChI=1S/C26H32O8/c1-22(2)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)33-22)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)34-20/h7,9,12,14-16,19-20,27H,6,8,10-11H2,1-5H3/t14-,15+,16+,19+,20-,23+,24-,25+,26-/m1/s1

InChI Key

HWAJASVMTDEFJN-NEFLTLJKSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)C(OC(=O)C[C@@H]4O)(C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C(CC(=O)O1)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Deacetylnomilin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylnomilin, a prominent limonoid aglycone found in citrus species, has garnered significant attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biosynthetic pathway, and putative interactions with cellular signaling cascades. Detailed methodologies for its extraction, purification, and quantification are presented, alongside a critical analysis of the current state of research and future directions for therapeutic development.

Natural Sources of this compound

This compound is predominantly found in plants of the Rutaceae family, particularly within the genus Citrus. Seeds are the most concentrated source of this compound. Quantitative data from various studies are summarized below.

Table 1: Quantitative Content of this compound and Related Limonoids in Various Citrus Species
Plant SpeciesPlant PartCompoundConcentrationReference
Citrus aurantium L. (Sour Orange)Seeds (late season)This compound4.9 g / 6.9 kg dry weight[1]
Citrus limettioides T. (Persian Lime)SeedsThis compound1.7 mg isolated from an unspecified amount of starting material[2]
Citrus junos Sieb. ex Tanaka (Yuzu)SeedsThis compoundPresent, but not quantified[3]
Poncirus trifoliataSeedsThis compoundIsolated, but not quantified

Note: Direct quantitative comparisons are challenging due to variations in extraction methods, analytical techniques, and plant material.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the mevalonate (MVA) pathway, leading to the formation of the universal triterpenoid precursor, 2,3-oxidosqualene. The subsequent steps involve a series of cyclizations and oxidative modifications catalyzed by specific enzymes.

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of the Triterpene Scaffold: The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene.

  • Cyclization: An oxidosqualene cyclase (OSC) enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

  • Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) hydroxylate and further modify the triterpene backbone.

  • Formation of Deacetylnomilinic Acid: Through several enzymatic steps that are not yet fully elucidated, the modified triterpene is converted to deacetylnomilinic acid, an open A-ring precursor.

  • Lactonization: The final step is the closure of the A-ring to form the lactone characteristic of this compound. This is likely catalyzed by a specific lactone synthase or hydrolase, though the precise enzyme has yet to be definitively identified.

Diagram 1: Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis MVA Mevalonate Pathway OS 2,3-Oxidosqualene MVA->OS Multiple Steps TT Tetracyclic Triterpene Scaffold OS->TT Oxidosqualene Cyclase (OSC) MT Modified Triterpene TT->MT Cytochrome P450s (CYPs) DA Deacetylnomilinic Acid MT->DA Multiple Enzymatic Steps DN This compound DA->DN Lactone Synthase (putative)

A simplified schematic of the proposed biosynthetic pathway leading to this compound.

Experimental Protocols

Extraction and Isolation of this compound from Citrus Seeds

This protocol is a synthesis of methodologies described in the literature for the isolation of this compound from sour orange seeds.

Workflow Diagram

Extraction and Isolation Workflow start Dried Citrus Seed Powder soxhlet Soxhlet Extraction (Hexane, then Ethyl Acetate) start->soxhlet concentrate Concentration of Ethyl Acetate Extract soxhlet->concentrate column Silica Gel Column Chromatography concentrate->column fractions Fraction Collection column->fractions analysis TLC/HPLC Analysis fractions->analysis pooling Pooling of this compound-rich Fractions analysis->pooling crystallization Crystallization pooling->crystallization end Pure this compound crystallization->end

Workflow for the extraction and isolation of this compound from citrus seeds.

Methodology

  • Preparation of Plant Material: Dry citrus seeds at 40-50°C and grind them into a fine powder.

  • Soxhlet Extraction:

    • Defat the seed powder by extraction with n-hexane in a Soxhlet apparatus for 8-16 hours.

    • Subsequently, extract the defatted powder with ethyl acetate for 8-16 hours.[1]

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

    • Dissolve the concentrated extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate.[1]

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Pooling and Crystallization: Combine the fractions rich in this compound and concentrate them. Induce crystallization by slow evaporation or by the addition of a non-solvent.

  • Purification: The purity of the isolated this compound can be further enhanced by recrystallization or by preparative HPLC.

Quantitative Analysis of this compound by HPLC

Methodology

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both acidified with 0.1% formic acid is common for limonoid analysis).

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 46%) and increase to 100% over 30 minutes.[2]

  • Flow Rate: 1.0 - 1.7 mL/min.[2]

  • Detection: UV detection at 210 nm.[1][2]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations.

Putative Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on related limonoids and citrus extracts suggests potential interactions with key cellular signaling cascades, particularly those involved in inflammation and cell survival.

Hypothesized Signaling Pathway Modulation by this compound

This compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It might also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis. Furthermore, based on studies with other citrus compounds, this compound could potentially modulate the Akt signaling pathway, a crucial regulator of cell survival and proliferation.

Diagram 2: Hypothesized Signaling Pathway Interactions of this compound

This compound Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimuli DN This compound DN->IKK Inhibition (putative) MAPK MAPK (p38, JNK, ERK) DN->MAPK Modulation (putative) Akt Akt DN->Akt Modulation (putative) IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Proliferation Akt->Proliferation Gene Inflammatory Gene Expression NFkB_n->Gene Transcription

A hypothetical model of this compound's interaction with cellular signaling pathways.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential. While its presence in various citrus species is well-documented, further quantitative studies across a broader range of cultivars and geographical locations are warranted. The elucidation of its complete biosynthetic pathway, particularly the identification of the enzymes responsible for the later, more specific steps, will be crucial for potential metabolic engineering approaches to enhance its production.

The primary area for future research lies in the detailed investigation of its molecular mechanisms of action. Elucidating the direct targets and signaling pathways modulated by this compound will be paramount in translating its observed biological activities into viable therapeutic strategies for a range of human diseases.

References

Deacetylnomilin: A Potential Therapeutic Agent for Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deacetylnomilin, a naturally occurring limonoid found in citrus fruits, is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the tetranortriterpenoid class of phytochemicals, it shares structural similarities with other bioactive limonoids like nomilin and limonin. Preliminary research suggests that this compound possesses anticancer and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies.

Therapeutic Potential

The therapeutic potential of this compound is primarily attributed to its ability to modulate key cellular processes involved in carcinogenesis and inflammation. The available data, though limited, suggests activity in the following areas:

Anticancer Activity

This compound has been investigated for its potential to inhibit the growth of cancer cells. One of the key mechanisms underlying the anticancer potential of many natural compounds is the induction of phase II detoxifying enzymes, which play a crucial role in eliminating carcinogens.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound is believed to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways. However, specific in vivo studies detailing its anti-inflammatory efficacy and mechanisms are still needed.

Neuroprotective Potential

While direct evidence for this compound is scarce, other related citrus-derived compounds have shown neuroprotective effects. This suggests a potential avenue for future research into this compound's role in neurodegenerative diseases. Further investigation is required to explore its ability to modulate signaling pathways relevant to neuronal survival and inflammation in the central nervous system.

Quantitative Data

Currently, there is a notable lack of publicly available IC50 values for this compound against various cancer cell lines. This represents a significant knowledge gap and a crucial area for future research to quantify its potency as an anticancer agent.

The most substantive quantitative data for this compound's bioactivity comes from in vivo studies on the induction of phase II detoxifying enzymes.

TissueEnzymeSubstrateInduction (%)
StomachGlutathione S-transferase (GST)1-chloro-2,4-dinitrobenzene (CDNB)19
IntestineGlutathione S-transferase (GST)4-nitroquinoline 1-oxide (4NQO)73
LiverNAD(P)H: quinone reductase (QR)183
IntestineNAD(P)H: quinone reductase (QR)22
Table 1: In vivo induction of phase II detoxifying enzymes by this compound in a mouse model.[1][2]

Signaling Pathways

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its structural similarity to other bioactive limonoids and its potential as a histone deacetylase (HDAC) inhibitor suggest that it may influence key pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Figure 1: Overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer, making it a key therapeutic target.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activation Genes Genes for Proliferation, Survival, Differentiation TF->Genes Transcription

Figure 2: Simplified representation of the MAPK/ERK signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic cascade involves a series of caspase activations.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Stress Cellular Stress Mito Mitochondrion Stress->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Activation Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and determine IC50 value H->I Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis A Treat cells with This compound B Lyse cells to extract total protein A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF or nitrocellulose membrane D->E F Block membrane to prevent non-specific binding E->F G Incubate with primary antibody (e.g., anti-p-p65, anti-p-ERK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Add chemiluminescent substrate H->I J Detect signal using an imaging system I->J K Analyze band intensity to quantify protein levels J->K

References

Deacetylnomilin: A Comprehensive Technical Guide to its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylnomilin, a prominent limonoid found in citrus species, is a key secondary metabolite in the plant's defense arsenal against herbivores. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical properties to its role in plant defense, including its antifeedant activities. Detailed experimental protocols for the extraction, purification, and bioassay of this compound are presented, alongside a review of its mode of action and its interplay with plant signaling pathways. This document aims to serve as a foundational resource for researchers in plant science, entomology, and natural product chemistry, as well as for professionals in the development of novel, bio-based pest management solutions.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and pathogens. Among these are a diverse group of secondary metabolites, including terpenoids. This compound is a tetranortriterpenoid, belonging to the limonoid class, predominantly found in plants of the Rutaceae and Meliaceae families.[1] Limonoids are well-documented for their bioactive properties, including insecticidal and antifeedant effects.[2] this compound, alongside other limonoids like limonin and nomilin, contributes to the bitter taste of citrus fruits and plays a significant role in their natural defense mechanisms.[1] Understanding the biosynthesis, mode of action, and the plant's regulatory networks associated with this compound is crucial for leveraging its potential in sustainable agriculture and pest management.

Biosynthesis and Chemical Structure of this compound

This compound is synthesized via the mevalonate pathway, a complex biosynthetic route responsible for the production of a wide range of isoprenoids in plants. The pathway begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, which undergoes a series of cyclization and rearrangement reactions catalyzed by oxidosqualene cyclases to form the triterpene scaffold. Subsequent oxidative modifications, including the loss of four carbon atoms and the formation of a characteristic furan ring, lead to the formation of the various limonoid structures.

The chemical structure of this compound is characterized by a furan ring attached to the D-ring of the triterpenoid nucleus, an epoxide group in the A-ring, and a lactone in the D-ring. Its molecular formula is C₂₆H₃₂O₈.

deacetylnomilin_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate isopentenyl_pp Isopentenyl Pyrophosphate (IPP) mevalonate->isopentenyl_pp geranyl_pp Geranyl Pyrophosphate (GPP) isopentenyl_pp->geranyl_pp farnesyl_pp Farnesyl Pyrophosphate (FPP) geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene triterpene Triterpene Scaffold oxidosqualene->triterpene protolimonoid Protolimonoids triterpene->protolimonoid nomilin Nomilin protolimonoid->nomilin This compound This compound nomilin->this compound

Figure 1. Simplified biosynthesis pathway of this compound.

Role in Plant Defense: Antifeedant Activity

The primary role of this compound in plant defense is its potent antifeedant activity against a range of insect herbivores. This has been particularly documented against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.[3][4] While specific ED₅₀ (Effective Dose, 50%) or DC₅₀ (Deterrent Concentration, 50%) values for this compound are not extensively reported in publicly available literature, studies have consistently demonstrated its significant feeding deterrent properties in choice and no-choice bioassays.[3][5] The antifeedant effects of this compound and other limonoids are believed to be a key component of the constitutive chemical defense of citrus plants.

Quantitative Data on Limonoid Content

The concentration of this compound and other limonoids can vary significantly between different citrus species and tissues. Seeds are a particularly rich source of these compounds.

Citrus VarietyTissueThis compound (mg/100g)Nomilin (mg/100g)Limonin (mg/100g)
Citrus limettioides (Persian lime)SeedsPresentPresentPresent
Citrus sinensis (Fukuhara)Seeds-3.889.77
Citrus paradisi (Grapefruit)Seeds-2.010.75
Citrus limon (Lemon)Seeds-1.530.14

Data compiled from various sources. Presence indicates identification without quantification in the cited study.[1][6]

Mode of Action

The precise molecular mechanism underlying the antifeedant activity of this compound is not fully elucidated. However, evidence suggests that it acts on the insect's gustatory system, specifically the taste receptors located in the sensilla of the mouthparts.[7] Limonoids are perceived as bitter and deterrent, leading to the cessation of feeding.

Electrophysiological studies on related limonoids have shown that they can inhibit the response of sugar-sensitive receptor cells in insects, effectively masking the perception of feeding stimulants.[7] It is hypothesized that this compound binds to specific gustatory receptors, triggering a signaling cascade that results in an aversive behavioral response.[8] Further research is needed to identify the specific protein targets of this compound in the insect's nervous system.

deacetylnomilin_mode_of_action This compound This compound gustatory_receptor Insect Gustatory Receptor (in taste sensilla) This compound->gustatory_receptor Binds to signal_transduction Signal Transduction Cascade gustatory_receptor->signal_transduction Activates neuronal_response Aversive Neuronal Response signal_transduction->neuronal_response Triggers feeding_deterrence Feeding Deterrence neuronal_response->feeding_deterrence Leads to

Figure 2. Proposed mode of action of this compound as an antifeedant.

Interaction with Plant Signaling Pathways

Herbivore attack triggers a complex signaling network within the plant, leading to the induction of defense responses. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central regulators of these responses.[9] While direct evidence of this compound inducing the JA pathway is limited, it is well-established that herbivory and the application of insect oral secretions lead to the accumulation of JA and the upregulation of JA-responsive genes.[10][11]

It is plausible that the production of this compound is, at least in part, regulated by the JA signaling pathway as part of an induced defense response. Furthermore, the presence of constitutive levels of this compound may act as a first line of defense, with further accumulation induced upon herbivore damage. Transcriptomic analyses of plants treated with this compound would be valuable to elucidate its specific effects on plant gene expression and its role in priming or inducing defense signaling pathways.

deacetylnomilin_plant_signaling herbivore_feeding Herbivore Feeding plant_perception Plant Perception herbivore_feeding->plant_perception oral_secretions Oral Secretions oral_secretions->plant_perception ja_biosynthesis Jasmonic Acid (JA) Biosynthesis plant_perception->ja_biosynthesis ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling defense_genes Induction of Defense Genes ja_signaling->defense_genes deacetylnomilin_synthesis This compound Biosynthesis ja_signaling->deacetylnomilin_synthesis Hypothesized Regulation antifeedant_activity Antifeedant Activity deacetylnomilin_synthesis->antifeedant_activity antifeedant_activity->herbivore_feeding Deters

Figure 3. Hypothesized interaction of this compound with the jasmonic acid signaling pathway.

Experimental Protocols

Extraction and Purification of this compound from Citrus Seeds

This protocol describes a general method for the extraction and purification of this compound from citrus seeds, adapted from methodologies reported in the literature.[1][12]

extraction_purification_workflow start Start: Dried and Ground Citrus Seeds sfe Supercritical CO2 Extraction (483 bar, 50 °C) start->sfe partition Liquid-Liquid Partition (Hexane:Methanol:Water) sfe->partition hexane_fraction Hexane Fraction (Lipids, Triglycerides) partition->hexane_fraction methanol_fraction Methanol/Water Fraction (Limonoids, Polar Compounds) partition->methanol_fraction column_chromatography Silica Gel Column Chromatography methanol_fraction->column_chromatography elution Gradient Elution (Hexane:Ethyl Acetate) column_chromatography->elution fraction_collection Fraction Collection and TLC Analysis elution->fraction_collection purification Preparative HPLC fraction_collection->purification pure_this compound Pure this compound purification->pure_this compound

Figure 4. Workflow for the extraction and purification of this compound.

Materials:

  • Dried and finely ground citrus seeds

  • Supercritical fluid extractor

  • Carbon dioxide (supercritical grade)

  • Hexane, Methanol, Ethyl Acetate (HPLC grade)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Supercritical Fluid Extraction (SFE):

    • Pack the ground citrus seeds into the extraction vessel of the SFE system.

    • Perform the extraction using supercritical CO₂ at approximately 483 bar and 50 °C.[1]

    • Collect the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of hexane, methanol, and water (e.g., 2:1:1 v/v/v).

    • Separate the layers. The non-polar hexane layer will contain lipids and triglycerides, while the more polar methanol/water layer will contain the limonoids.

    • Collect the methanol/water layer and evaporate the solvent under reduced pressure.

  • Silica Gel Column Chromatography:

    • Dissolve the dried methanol/water extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Apply the sample-adsorbed silica gel to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent.

    • Pool the fractions containing this compound.

  • Preparative HPLC:

    • Further purify the this compound-containing fractions using preparative HPLC with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound.

    • Verify the purity and identity of the isolated compound using analytical techniques such as HPLC-MS and NMR.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is a generalized procedure for a no-choice antifeedant bioassay, based on methods used in studies of limonoid activity against Spodoptera frugiperda.[3][13]

Materials:

  • Third or fourth instar larvae of Spodoptera frugiperda (starved for 2-4 hours prior to the assay).

  • Fresh, tender leaves from a suitable host plant (e.g., maize or castor bean).

  • Purified this compound.

  • Acetone or another suitable solvent.

  • Petri dishes lined with moist filter paper.

  • Leaf disc cutter.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).

    • Prepare a control solution containing only the solvent.

  • Leaf Disc Treatment:

    • Cut leaf discs of a uniform size (e.g., 2 cm diameter).

    • Apply a known volume of each test solution (and the control solution) evenly to the surface of the leaf discs.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • Place one treated leaf disc into each Petri dish.

    • Introduce one starved larva into each Petri dish.

    • Prepare several replicates for each concentration and the control.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a controlled temperature and humidity.

    • After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf material.

    • Measure the area of the leaf disc consumed in both the treatment and control groups. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with appropriate software.

  • Calculation of Antifeedant Index (AFI):

    • Calculate the AFI using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where: C = Consumption in the control group T = Consumption in the treatment group

Conclusion and Future Directions

This compound is a significant component of the chemical defense strategy of citrus plants, exhibiting potent antifeedant properties against key agricultural pests. While its general role and biosynthesis are relatively well understood, further research is needed to fully elucidate its molecular mode of action and its precise interactions with plant defense signaling pathways.

Future research should focus on:

  • Quantitative structure-activity relationship (QSAR) studies to identify the key structural features of this compound responsible for its antifeedant activity.

  • Identification of the specific gustatory receptors in insects that bind to this compound.

  • Transcriptomic and proteomic analyses of plants treated with this compound to understand its impact on plant gene expression and defense signaling.

  • Field trials to evaluate the efficacy of this compound-based formulations for pest management in an agricultural setting.

A deeper understanding of this compound will not only provide valuable insights into the complex world of plant-insect interactions but also pave the way for the development of novel, effective, and environmentally benign strategies for crop protection.

References

Spectroscopic and Mechanistic Insights into Deacetylnomilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Deacetylnomilin, a naturally occurring limonoid found in citrus fruits. It includes comprehensive tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and spectroscopic analysis, and visualizations of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported in different deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in DMSO-d6 (500 MHz)[1]Chemical Shift (δ) in CDCl₃ (400 MHz)
13.64 (t)4.08 (d, J=12.4 Hz)
2a3.02 (t)2.91 (dd, J=16.0, 4.4 Hz)
2b-2.45 (d, J=16.0 Hz)
52.43 (dd)2.38 (dd, J=12.4, 3.2 Hz)
6a2.29 (dd)2.80 (m)
6b2.63 (t)2.49 (m)
92.67 (dd)2.21 (dd, J=12.8, 3.2 Hz)
111.67 (m), 1.40 (m)1.80-1.60 (m)
121.70 – 1.74 (m)1.80-1.60 (m)
153.71 (s)3.96 (s)
175.43 (s)5.37 (s)
181.98 (s)1.08 (s)
191.12 (s)1.25 (s)
217.65 (s)7.42 (t, J=1.6 Hz)
226.50 (s)6.35 (t, J=1.6 Hz)
237.71 (s)7.40 (t, J=1.6 Hz)
241.10 (s)1.06 (s)
251.27 (s)1.45 (s)
261.46 (s)-

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in DMSO-d6 (125 MHz)[1]Chemical Shift (δ) in CDCl₃ (100 MHz)[1]
168.470.68
239.035.15
3170.2169.00
483.984.3
549.451.0
638.838.8
7208.6206.6
852.252.8
943.744.3
1044.544.0
1116.916.6
1231.232.2
1336.937.4
1465.865.4
1553.053.3
16167.2166.6
1777.678.0
1820.917.1
1916.017.1
20120.1120.11
21143.4143.2
22110.0109.6
23141.5141.0
2416.020.6
2532.933.4
2623.123.3
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable structural information.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₆H₃₂O₈[1]
Molecular Weight472.5 g/mol
Ionization ModeESI, APCI
Observed Ions[M+H]⁺, [M+NH₄]⁺, [M-H]⁻
Key Fragment Ions (m/z)95 (associated with the furan moiety)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, compiled from various research articles.

Isolation and Purification of this compound

This compound is typically isolated from citrus seeds. A general workflow for its extraction and purification is as follows:

  • Extraction: Dried and ground citrus seeds are subjected to supercritical fluid extraction with CO₂. This is followed by liquid-liquid partitioning of the resulting residue.

  • Fractionation: The crude extract is fractionated using preparative High-Performance Liquid Chromatography (HPLC).

  • Purification: The fractions containing this compound are further purified by repeated HPLC until a pure compound is obtained.

NMR Data Acquisition

The following is a representative protocol for acquiring NMR data for this compound:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used for data acquisition.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and appropriate relaxation delays.

  • ¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry Data Acquisition

A typical protocol for obtaining mass spectrometric data for this compound is outlined below:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). A quadruple mass spectrometer is commonly used for fragmentation studies.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. The choice of positive or negative ion mode depends on the analyte's properties. For limonoids, both modes have been utilized. Modifiers like ammonium hydroxide or acetic acid may be added to the mobile phase to enhance ionization.

  • MS Analysis: Full scan mass spectra are acquired to determine the molecular weight of the compound.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is then analyzed.

Visualizations

The following diagrams illustrate the biosynthetic origin of this compound and a general workflow for its analysis.

Biosynthetic_Pathway_of_Limonoids cluster_prenoids Isoprenoid Precursors cluster_triterpenoids Triterpenoid Biosynthesis cluster_limonoids Limonoid Biosynthesis IPP Isopentenyl Pyrophosphate Squalene Squalene IPP->Squalene DMAPP Dimethylallyl Pyrophosphate DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Tirucallol Tirucallol Oxidosqualene->Tirucallol Protolimonoids Protolimonoids Tirucallol->Protolimonoids Series of oxidations and rearrangements This compound This compound Protolimonoids->this compound Further modifications

Caption: Biosynthetic pathway of limonoids leading to this compound.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Citrus Seeds Extraction Supercritical Fluid Extraction (CO2) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Prep_HPLC Preparative HPLC Partitioning->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (LC-MS, MS/MS) Pure_Compound->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Deacetylnomilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactive Limonoid from Citrus Species

Abstract

Deacetylnomilin, a naturally occurring limonoid found predominantly in the seeds of citrus fruits, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established experimental protocols for its isolation and biological evaluation, and an exploration of its potential molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.

Physicochemical Properties

This compound is a tetranortriterpenoid characterized by a complex furanolactone core structure. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueCitation
CAS Number 3264-90-2[1][2][3]
Molecular Formula C₂₆H₃₂O₈[1][2]
Molecular Weight 472.53 g/mol [2][3]

Biological Activities and Potential Therapeutic Applications

This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

  • Anticancer Activity: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. Further research is warranted to elucidate its specific molecular targets and mechanisms of action in oncology.

  • Antibacterial and Antifungal Properties: this compound has demonstrated inhibitory effects against certain bacterial and fungal strains, indicating its potential as a lead compound for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological evaluation of this compound.

Isolation and Purification of this compound from Citrus Seeds

A robust method for obtaining this compound from natural sources involves supercritical fluid extraction followed by chromatographic separation. The following protocol is adapted from a study on Persian lime seeds.[4]

3.1.1. Supercritical CO₂ Extraction

  • Preparation of Plant Material: Air-dry and grind citrus seeds into a fine powder.

  • Supercritical Fluid Extraction (SFE):

    • Apparatus: A supercritical fluid extractor.

    • Supercritical Fluid: Carbon dioxide (CO₂).

    • Procedure: Pack the ground seed powder into the extraction vessel. Perform the extraction with supercritical CO₂.

    • Outcome: A crude extract containing a mixture of limonoids and other lipophilic compounds.

3.1.2. Chromatographic Purification

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of methanol and water is commonly used.

    • Detection: UV detector set at 210 nm.

    • Procedure: Dissolve the crude extract in the initial mobile phase and inject it into the HPLC system. Collect fractions corresponding to the this compound peak based on retention time.

    • Outcome: Isolated and purified this compound.

3.1.3. Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR.

    • Procedure: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Compare the obtained spectral data with published literature values to confirm the structure of this compound.

In Vitro Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

3.2.1. Antibacterial Activity Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

  • Preparation of Bacterial Inoculum: Culture the test bacterial strain in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of this compound Solutions: Prepare a series of twofold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.2.2. Antifungal Activity Assay (Colorimetric Assay using XTT)

  • Preparation of Fungal Inoculum: Prepare a suspension of the test fungal strain and adjust to a standardized concentration.

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable medium in a 96-well plate.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate under appropriate conditions for fungal growth.

  • XTT Labeling: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to each well.

  • Incubation and Measurement: Incubate for a further period to allow for the metabolic conversion of XTT to a colored formazan product by viable fungal cells. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: The reduction in color formation in the presence of this compound indicates its antifungal activity.

3.2.3. Anticancer Activity Assay (Cytotoxicity Assessment using MTT Assay)

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Potential Signaling Pathways and Molecular Mechanisms

While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to other well-studied limonoids, such as limonin, suggests potential mechanisms of action that warrant further exploration.

Induction of Apoptosis

Many natural anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. It is plausible that this compound could trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

A proposed logical workflow for investigating the pro-apoptotic effects of this compound is presented below.

G cluster_treatment Cellular Treatment cluster_assays Apoptosis Assays cluster_pathway Potential Apoptotic Pathway This compound Treatment This compound Treatment Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay This compound Treatment->Caspase Activity Assay Mitochondrial Membrane Potential Mitochondrial Membrane Potential This compound Treatment->Mitochondrial Membrane Potential Western Blot (Bcl-2 family, Cytochrome c) Western Blot (Bcl-2 family, Cytochrome c) This compound Treatment->Western Blot (Bcl-2 family, Cytochrome c) Apoptosis Apoptosis Annexin V/PI Staining->Apoptosis Caspase Cascade Activation Caspase Cascade Activation Caspase Activity Assay->Caspase Cascade Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Membrane Potential->Mitochondrial Dysfunction Western Blot (Bcl-2 family, Cytochrome c)->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apoptosome Formation->Caspase Cascade Activation Caspase Cascade Activation->Apoptosis

Investigational workflow for this compound-induced apoptosis.
Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of numerous diseases. Some citrus limonoids have been shown to possess anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

A hypothetical signaling cascade for the anti-inflammatory action of this compound is depicted below.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimulus (e.g., LPS)->IKK Activation This compound This compound This compound->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Hypothesized inhibition of the NF-κB pathway by this compound.

Future Directions

While initial studies on this compound are promising, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in various disease models.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability for clinical development.

Conclusion

This compound is a bioactive natural product with demonstrated potential in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers, offering detailed protocols and insights into its biological activities. Continued investigation into the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Deacetylnomilin Extraction from Sour Orange Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylnomilin (DAN), a prominent limonoid aglycone found in the seeds of sour orange (Citrus aurantium L.), has garnered significant attention within the scientific community.[1][2] This interest stems from its diverse biological activities, including anti-proliferative effects against various cancer cell lines such as neuroblastoma, colon, and breast cancer, as well as its demonstrated antifungal and antibacterial properties.[1][2] As a result, the development of efficient extraction and purification protocols for this compound is crucial for advancing research into its therapeutic potential.

These application notes provide detailed methodologies for the extraction, purification, and analysis of this compound from sour orange seeds. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Extraction Parameters

The following tables summarize quantitative data from various studies on the extraction of this compound and related limonoids from citrus seeds, offering a comparative overview of different methodologies and their outcomes.

Table 1: Soxhlet Extraction of this compound from Sour Orange Seeds

ParameterValueReference
Raw Material Dry, powdered sour orange seeds[1][2]
Solvents n-Hexane followed by Ethyl Acetate[1][2]
Extraction Time 16 hours for each solvent[1][2]
Yield of this compound 4.9 g / 6.9 kg dry weight (~0.71 g/kg)[1][2]

Table 2: Supercritical CO₂ Extraction of Limonoids from Citrus Seeds

ParameterCitrus SpeciesPressureTemperatureExtraction TimeCo-solvent/EntrainerYieldReference
Limonoids Persian Lime (Citrus limettioides)483 bar50 °C60 minutesNone specified39% (oil containing DAN)[3]
Nomilin Generic Citrus seeds25 MPa51 °CNot specified95% Ethanol (1.5 mL/g)6.27 mg/g[4]

Note: While the second entry specifies nomilin, the optimized parameters provide a valuable starting point for this compound extraction due to their structural similarity.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol details a conventional method for extracting this compound using a Soxhlet apparatus.

1. Sample Preparation:

  • Obtain mature sour orange fruits and separate the seeds.

  • Wash the seeds thoroughly with distilled water to remove any remaining pulp.

  • Dry the seeds in a ventilated oven at 40-50°C until a constant weight is achieved.[3]

  • Grind the dried seeds into a fine powder using a laboratory mill.

2. Defatting:

  • Place the seed powder into a cellulose thimble and insert it into the Soxhlet extractor.

  • Extract the powder with n-hexane for 16 hours to remove lipids and other non-polar compounds.[1][2]

  • Discard the hexane extract.

  • Air-dry the defatted seed powder to remove residual hexane.

3. This compound Extraction:

  • Using the same Soxhlet setup, extract the defatted seed powder with ethyl acetate for 16 hours.[1][2]

  • After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Supercritical CO₂ Extraction of Limonoids

This protocol outlines a green chemistry approach for limonoid extraction using supercritical carbon dioxide.

1. Sample Preparation:

  • Prepare dried and powdered sour orange seeds as described in Protocol 1, Step 1.

2. Supercritical CO₂ Extraction:

  • Load the powdered seeds into the extraction vessel of a supercritical fluid extractor.

  • Set the extraction parameters based on the desired outcome. For general limonoid extraction, the following conditions can be used as a starting point:

    • Pressure: 483 bar[3]

    • Temperature: 50 °C[3]

    • CO₂ Flow Rate: 40 g/min [3]

    • Extraction Time: 60 minutes[3]

  • For potentially higher yields of this compound, consider using an entrainer such as 95% ethanol at a ratio of 1.5 mL/g of seed material, with a pressure of 25 MPa and a temperature of 51°C.[4]

  • Collect the extract from the separator. The resulting product will be a viscous oil containing a mixture of limonoids and other oil-soluble compounds.[3]

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract.

1. Column Preparation:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading and Elution:

  • Dissolve the crude extract obtained from Protocol 1 or 2 in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][2]

3. Crystallization:

  • Pool the fractions containing this compound, as identified by TLC comparison with a standard.

  • Concentrate the pooled fractions under reduced pressure.

  • Crystallize the purified this compound from a suitable solvent or solvent mixture.

Protocol 4: Analysis of this compound by HPLC

This protocol provides a method for the qualitative and quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column.[1][2]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid often used to improve peak shape). A typical gradient might be: 0 min = 46% acetonitrile, 30 min = 100% acetonitrile, 35 min = 100% acetonitrile, 40 min = 46% acetonitrile.[3]

  • Flow Rate: 1.0 - 1.7 mL/min.[3]

  • Detection Wavelength: 210 nm.[1][2][3]

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound standard in the mobile phase.

  • Prepare serial dilutions of the stock solution to create a calibration curve.

  • Dissolve a known amount of the purified sample or crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[3]

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound extraction and a plausible signaling pathway affected by citrus limonoids in cancer cells.

experimental_workflow start Sour Orange Seeds drying Drying (40-50°C) start->drying grinding Grinding to Powder drying->grinding extraction_choice Extraction Method grinding->extraction_choice soxhlet Soxhlet Extraction (Hexane -> Ethyl Acetate) extraction_choice->soxhlet Conventional sfe Supercritical CO₂ Extraction extraction_choice->sfe Green Chemistry crude_extract Crude this compound Extract soxhlet->crude_extract sfe->crude_extract purification Silica Gel Column Chromatography crude_extract->purification fractions Collect & Monitor Fractions (TLC) purification->fractions crystallization Crystallization fractions->crystallization pure_dan Pure this compound crystallization->pure_dan analysis Analysis (HPLC) pure_dan->analysis end Quantified this compound analysis->end signaling_pathway dan This compound (Citrus Limonoid) pi3k_akt PI3K/Akt Pathway dan->pi3k_akt Inhibition mapk MAPK Pathway dan->mapk Modulation nfkb NF-κB dan->nfkb Inhibition bcl2 Bcl-2 (Anti-apoptotic) dan->bcl2 Downregulation bax Bax (Pro-apoptotic) dan->bax Upregulation proliferation Cell Proliferation pi3k_akt->proliferation Promotes mapk->proliferation Promotes inflammation Inflammation (IL-6, Cox-2) nfkb->inflammation Promotes apoptosis Apoptosis (Cancer Cell Death) bcl2->apoptosis Inhibits caspase3 Caspase-3 bax->caspase3 Activates caspase3->apoptosis Induces

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deacetylnomilin in Citrus Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Deacetylnomilin is a prominent limonoid aglycone found in various citrus species. Limonoids are a class of chemically diverse triterpenoids that contribute to the bitter taste of citrus fruits and have garnered significant scientific interest due to their potential biological activities, including anticancer, and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for researchers in the fields of food science, natural product chemistry, and drug development to assess its distribution in different citrus varieties, optimize extraction procedures, and conduct pharmacological studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Method Summary

This method utilizes reversed-phase HPLC with UV detection for the determination of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. This method is suitable for the analysis of this compound in citrus seed extracts and other related matrices.

Experimental Protocols

Sample Preparation

A representative protocol for the extraction of this compound from citrus seeds is outlined below. This protocol may require optimization depending on the specific sample matrix.

Materials:

  • Citrus seeds

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)

  • Grinder or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, Nylon or PTFE)

Procedure:

  • Grinding: Grind the dried citrus seeds into a fine powder using a grinder or mortar and pestle.

  • Extraction: Macerate the powdered seeds with methanol at room temperature. A common ratio is 1:10 (w/v) of seed powder to methanol. The extraction can be performed over 24 hours with occasional shaking.

  • Filtration and Concentration: Filter the methanolic extract to remove solid particles. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning (Optional): The concentrated extract can be partitioned between chloroform and water to separate compounds based on polarity. This compound, being an aglycone, will preferentially partition into the chloroform layer.

  • Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent to remove polar impurities. Elute the this compound with a higher concentration of organic solvent.

  • Final Preparation: Evaporate the solvent from the purified fraction. Reconstitute the residue in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions: The following conditions have been shown to be effective for the separation of this compound and other limonoids[1][2][3]:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). The exact ratio may require optimization. Some methods utilize a pH-adjusted aqueous phase (e.g., with phosphoric acid to pH 3.5)[3].
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm[1][3][4]
Injection Volume 10 µL
Standard Preparation and Calibration

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade) or mobile phase

Procedure:

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) e.g., 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) e.g., 0.1 µg/mL
Limit of Quantification (LOQ) e.g., 0.3 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Note: The values in Table 2 are examples and should be determined experimentally during method validation.

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Citrus Sample (e.g., Seeds) Grinding Grinding Sample->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Purification (Optional) (LLE or SPE) Filtration->Purification Final_Sample Final Sample (in Mobile Phase) Purification->Final_Sample Injection Injection Final_Sample->Injection Separation C18 Column Separation Injection->Separation Mobile Phase (ACN:H2O) Detection UV Detection (210 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Report Generation Quantification->Report Standard This compound Standard Standard->Calibration

Caption: Workflow for the HPLC analysis of this compound.

The following diagram illustrates a simplified signaling pathway of how citrus limonoids, including this compound, are thought to exert some of their biological effects, which is often the rationale for their quantification.

Limonoid_Signaling cluster_cell Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Signaling_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression Induces Biological_Effect Biological Effect (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Biological_Effect Leads to

Caption: Simplified signaling pathway for citrus limonoids.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Deacetylnomilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deacetylnomilin, a naturally occurring citrus limonoid, in in vitro cytotoxicity assays. The protocols detailed below are intended to assist researchers in assessing the cytotoxic and apoptotic potential of this compound against various cancer cell lines.

Introduction to this compound and its Cytotoxic Potential

This compound is a limonoid compound found in citrus fruits that has garnered interest for its potential anti-cancer properties. Like other citrus limonoids, it has been suggested to inhibit the growth of various cancer cell lines, including those of neuroblastoma, pancreatic cancer, and breast cancer.[1] The primary mechanism underlying its cytotoxic effects is believed to be the induction of apoptosis, or programmed cell death. Understanding the in vitro cytotoxicity of this compound is a critical first step in evaluating its potential as a therapeutic agent.

Key In Vitro Cytotoxicity Assays

To assess the cytotoxic effects of this compound, several robust and well-established in vitro assays can be employed. These assays measure different aspects of cell health, such as metabolic activity and membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. It is a reliable indicator of cell lysis and cytotoxicity.

Data Presentation: Cytotoxicity of this compound

While extensive quantitative data for this compound is still emerging in the scientific literature, the following table presents illustrative IC50 (half-maximal inhibitory concentration) values to demonstrate how such data can be structured. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIllustrative IC50 (µM)
SH-SY5YNeuroblastoma25
Panc-1Pancreatic Cancer40
MCF-7Breast Cancer35
A549Lung Cancer50
HeLaCervical Cancer45

Note: The IC50 values presented in this table are for illustrative purposes only and are intended to serve as a template for presenting experimental data. Actual values will need to be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO alone as a vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol describes the measurement of cytotoxicity by quantifying LDH release from cells treated with this compound.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LDH Assay Kit (commercially available kits are recommended)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free culture medium.

    • Remove the complete medium and add 100 µL of the this compound dilutions to the wells. Include wells with serum-free medium and DMSO as controls.

    • Set up control wells for spontaneous LDH release (cells in serum-free medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubate the plate for the desired exposure time.

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations: Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_DAN Prepare this compound Dilutions incubate_24h_1->prepare_DAN treat_cells Treat Cells with this compound prepare_DAN->treat_cells incubate_exposure Incubate for Exposure Period (24-72h) treat_cells->incubate_exposure mtt_assay MTT Assay incubate_exposure->mtt_assay ldh_assay LDH Assay incubate_exposure->ldh_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance data_analysis Data Analysis (Calculate % Viability/Cytotoxicity, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_pathway Putative Intrinsic Apoptosis Pathway of this compound cluster_mito Mitochondrion DAN This compound Bax Bax (Pro-apoptotic) DAN->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DAN->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Promotes Release Bcl2->CytoC Inhibits Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The putative intrinsic apoptosis pathway induced by this compound in cancer cells.

References

Application Notes and Protocols: Anti-proliferative Effects of Deacetylnomilin on Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anti-proliferative effects of Deacetylnomilin (DAN), a citrus limonoid, on neuroblastoma cells. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these findings.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. This compound (DAN) is a natural triterpenoid compound found in citrus fruits that has demonstrated potential anti-cancer properties. Studies have shown that DAN can inhibit the proliferation of neuroblastoma cells, suggesting its potential as a therapeutic agent.[1] This document outlines the key findings and experimental procedures related to the anti-proliferative effects of DAN on the human neuroblastoma cell line, SH-SY5Y.

Key Findings

This compound has been shown to exert a dose-dependent cytotoxic effect on SH-SY5Y neuroblastoma cells.[1] The primary mechanisms underlying this anti-proliferative effect include the induction of apoptosis, as evidenced by the activation of caspases 3 and 7, and alterations in the cell cycle.[1]

Data Summary

The following table summarizes the quantitative data on the anti-proliferative effects of this compound on SH-SY5Y neuroblastoma cells.

ParameterThis compound ConcentrationResultReference
Cell Viability (MTT Assay) Increasing ConcentrationsDose-dependent decrease in cell viability[1]
IC50 Not explicitly statedTo be determined empirically-
Caspase 3/7 Activity Effective ConcentrationsSignificant increase in activity[1]
Cell Cycle Analysis Effective ConcentrationsIncreased ploidy, suggesting cell cycle arrest[1]

Note: The specific quantitative values (e.g., IC50, percentage of apoptosis) are not detailed in the primary abstract and would need to be determined from the full study or through experimental replication.

Signaling Pathways

While the precise signaling pathways modulated by this compound in neuroblastoma cells are not fully elucidated in the available literature, the induction of apoptosis suggests the involvement of key apoptotic signaling cascades. A proposed general pathway is the activation of initiator caspases leading to the executioner caspases 3 and 7, culminating in apoptosis.

DAN This compound Neuroblastoma Neuroblastoma Cell DAN->Neuroblastoma Inhibits Caspase37 Caspase 3/7 Activation DAN->Caspase37 Induces Proliferation Proliferation Neuroblastoma->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Inhibits Caspase37->Apoptosis cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Culture SH-SY5Y Cells B Seed Cells in Plates A->B D Treat Cells with DAN B->D C Prepare DAN Solutions C->D E Incubate for 24-72h D->E F Perform Assays E->F Start Treated Cells Harvest Harvest & Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Phase Distribution Analyze->Result

References

Application Notes and Protocols for Antifungal Studies of Deacetylnomilin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the antifungal applications and mechanisms of deacetylnomilin is limited. The following application notes and protocols are based on the established antifungal properties of closely related citrus limonoids and other natural products. These methodologies provide a foundational framework for investigating the potential antifungal activity of this compound.

Introduction

This compound is a naturally occurring tetranortriterpenoid found in citrus fruits, belonging to the limonoid class of secondary metabolites.[1][2][3] While the broader class of citrus limonoids has garnered attention for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific studies focusing on the antifungal properties of this compound are not extensively available in current literature.[1][2][4] However, extracts from citrus peels and seeds, rich in limonoids and other phytochemicals like flavonoids and essential oils, have demonstrated significant antifungal activity against various pathogenic fungi.[5][6][7][8][9] This suggests that this compound may also possess antifungal properties worthy of investigation.

These notes provide generalized protocols and theoretical frameworks for evaluating the antifungal potential of this compound, drawing parallels from studies on other natural products.

Data Presentation: Antifungal Activity of Related Compounds

To provide a reference for expected efficacy, the following table summarizes the antifungal activity of other natural compounds, as specific data for this compound is not available.

Compound/ExtractFungal SpeciesAssay TypeEfficacy (e.g., MIC, IC50, Inhibition Zone)Reference
Mandarin Peel Ethanol ExtractAspergillus flavusAgar Dilution39.60% mycelial growth inhibition[5]
Orange Peel Ethanol ExtractAspergillus flavusAgar Dilution32.31% mycelial growth inhibition[5]
Lemon Peel Ethanol ExtractAspergillus flavusAgar Dilution13.51% mycelial growth inhibition[5]
Pomelo Peel ExtractFusarium equisetiAgar Diffusion>25 mm inhibition zone[10]
Lemon Peel Methanolic ExtractRhizoctonia solaniIn vitro assay100% inhibition at 750 ppm[11]
Lemon Peel Methanolic ExtractSclerotium rolfsiiIn vitro assay94.79% inhibition at 1000 ppm[11]
Lemon Peel Methanolic ExtractMacrophomina phaseolinaIn vitro assay94.16% inhibition at 1000 ppm[11]
Lemon Peel Methanolic ExtractFusarium oxysporum f. sp. cubenseIn vitro assay80.65% inhibition at 1000 ppm[11]
Eugenol NanoemulsionPenicillium italicumSpore Germination>90% inhibition at 160 µg/mL after 24h[12]
LimoneneCandida parapsilosisNot specifiedNot specified[13]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal activity and mechanism of action of this compound.

1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol is adapted from standard broth microdilution methods.

  • Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

  • Materials:

    • This compound

    • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

    • Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

    • 96-well microtiter plates

    • Spectrophotometer (for optical density readings)

    • Incubator

    • Dimethyl sulfoxide (DMSO) for dissolving this compound

    • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

    • Negative control (broth with DMSO)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

    • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Add the fungal inoculum to each well containing the diluted this compound.

    • Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with DMSO, but no compound).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density.

    • To determine the MFC, plate a small aliquot from the wells with no visible growth onto agar plates.

    • Incubate the agar plates and the lowest concentration that shows no fungal colonies is the MFC.

2. Disk Diffusion Assay

  • Objective: To qualitatively assess the antifungal activity of this compound.

  • Materials:

    • This compound solution

    • Fungal strains

    • Agar plates with appropriate medium (e.g., Potato Dextrose Agar)

    • Sterile filter paper disks

    • Sterile swabs

  • Procedure:

    • Prepare a lawn of the fungal culture on the agar plates using a sterile swab.

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Place the impregnated disks on the surface of the inoculated agar plates.

    • Include a positive control disk (known antifungal) and a negative control disk (solvent only).

    • Incubate the plates at a suitable temperature until fungal growth is evident.

    • Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antifungal activity.

3. Cell Membrane Integrity Assay

  • Objective: To investigate if this compound disrupts the fungal cell membrane.

  • Materials:

    • Fungal cell suspension

    • This compound

    • Propidium iodide (PI) stain

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat the fungal cell suspension with this compound at its MIC for a specified time.

    • Add PI stain to the cell suspension. PI can only enter cells with compromised membranes.

    • Incubate for a short period.

    • Observe the cells under a fluorescence microscope or analyze using a flow cytometer to quantify the percentage of PI-positive (membrane-damaged) cells.

Visualizations: Signaling Pathways and Experimental Workflows

antifungal_screening_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Mechanism of Action Studies cluster_data Data Analysis & Interpretation compound This compound Stock Solution mic_mfc MIC/MFC Determination (Broth Microdilution) compound->mic_mfc disk_diffusion Disk Diffusion Assay compound->disk_diffusion fungi Fungal Inoculum Preparation fungi->mic_mfc fungi->disk_diffusion membrane_integrity Cell Membrane Integrity Assay (e.g., PI Staining) mic_mfc->membrane_integrity ergosterol_quant Ergosterol Quantification mic_mfc->ergosterol_quant ros_detection Reactive Oxygen Species (ROS) Detection mic_mfc->ros_detection analysis Quantitative Analysis (IC50, MIC values) membrane_integrity->analysis ergosterol_quant->analysis ros_detection->analysis conclusion Conclusion on Antifungal Potential and Mechanism analysis->conclusion

fungal_stress_response cluster_membrane Cell Membrane cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway This compound This compound (Hypothetical) membrane_damage Membrane Stress/ Ergosterol Depletion This compound->membrane_damage pkc1 Pkc1 membrane_damage->pkc1 activates sho1_sln1 Sho1/Sln1 (Osmosensors) membrane_damage->sho1_sln1 activates bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 cwi_response Cell Wall Reinforcement Gene Expression slt2->cwi_response ssk2_22 Ssk2/22 (MAPKKK) sho1_sln1->ssk2_22 pbs2 Pbs2 (MAPKK) ssk2_22->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 hog_response Glycerol Synthesis & Stress Response Gene Expression hog1->hog_response

Potential Mechanisms of Action

Based on studies of other natural products, particularly those from citrus, the antifungal mechanism of this compound could involve one or more of the following:

  • Disruption of Cell Membrane and Wall: Many natural antifungal compounds are lipophilic and can integrate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[14] Damage to the cell wall, which is crucial for maintaining osmotic balance and cell shape, is another common mechanism.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis pathway compromises membrane integrity and function. This is the mechanism of action for azole antifungals.

  • Mitochondrial Dysfunction and Oxidative Stress: The compound may interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[14] Elevated ROS levels can cause damage to proteins, lipids, and nucleic acids, inducing apoptosis.

  • Inhibition of Efflux Pumps: Fungi can develop resistance to antifungal agents by overexpressing efflux pumps that actively transport the drugs out of the cell. Some natural products have been shown to inhibit these pumps, which can restore the efficacy of antifungal drugs.[14]

Conclusion

While direct evidence for the antifungal activity of this compound is currently lacking, its chemical similarity to other bioactive citrus limonoids suggests it is a promising candidate for further investigation. The protocols and theoretical frameworks provided here offer a comprehensive starting point for researchers to explore the antifungal potential of this compound, elucidate its mechanism of action, and potentially develop it as a novel antifungal agent. Future studies should focus on systematic screening against a panel of pathogenic fungi, followed by detailed mechanistic studies to identify its cellular targets.

References

Animal Models for Studying Deacetylnomilin Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylnomilin, a naturally occurring limonoid found in citrus fruits, is emerging as a compound of interest for its potential therapeutic bioactivities. As a putative histone deacetylase (HDAC) inhibitor, its effects are being explored in the contexts of cancer, inflammation, and metabolic diseases. This document provides detailed application notes and experimental protocols for studying the bioactivity of this compound in relevant animal models. The methodologies outlined here are based on established preclinical research practices and the limited available in vivo data for this compound.

I. Anti-Cancer Bioactivity

This compound's potential as an anti-cancer agent can be attributed to its ability to induce phase II detoxifying enzymes, which play a crucial role in protecting against carcinogenesis.

Animal Model Data

A study in A/J female mice demonstrated that this compound can induce the activity of key phase II enzymes, Glutathione S-transferase (GST) and NAD(P)H: quinone reductase (QR), in various tissues.[1]

TissueEnzymeInduction Activity (%)
LiverQR180%
StomachGST19% (vs. CDNB)
IntestineGST73% (vs. 4NQO)
IntestineQR22%
Table 1: Induction of Phase II Detoxifying Enzyme Activity by this compound in A/J Female Mice.[1]
Experimental Protocol: Xenograft Mouse Model of Cancer

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound using a xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line: Select a human cancer cell line relevant to the research focus (e.g., prostate, breast, lung).

  • Animal: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • This compound Administration: The route of administration can be oral (gavage or voluntary) or intraperitoneal (IP) injection. The dosage and frequency will need to be determined through dose-ranging studies.

  • Control Group: Administer the vehicle used to dissolve this compound.

4. Data Collection and Analysis:

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Statistically compare the tumor growth rates and final tumor weights between the control and treatment groups.

Workflow for Xenograft Model Study

xenograft_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Immunodeficient Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound Treatment randomization->treatment_group control_group Vehicle Control randomization->control_group data_collection Tumor Volume & Body Weight Measurement treatment_group->data_collection control_group->data_collection endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision & Analysis endpoint->analysis results Results analysis->results

A generalized workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.

II. Anti-Inflammatory Bioactivity

The potential anti-inflammatory effects of this compound can be investigated using various animal models of induced inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

1. Animal Model:

  • Use male Wistar rats or Swiss albino mice.

2. Induction of Inflammation:

  • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.

3. Treatment Protocol:

  • Administer this compound (oral or IP) at various doses one hour before the carrageenan injection.

  • A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).

4. Data Collection and Analysis:

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway in Inflammation

inflammation_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation This compound This compound This compound->COX potential inhibition

A simplified diagram of the cyclooxygenase pathway in inflammation, a potential target for this compound.

III. Metabolic Disease Bioactivity

The bioactivity of this compound in the context of metabolic disorders like type 2 diabetes can be assessed in genetically modified or diet-induced animal models.

Experimental Protocol: db/db Mouse Model of Type 2 Diabetes

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.

1. Animal Model:

  • Use male C57BLKS/J-leprdb/leprdb (db/db) mice and their lean littermates (db/+) as controls.

2. Treatment Protocol:

  • Initiate treatment with this compound (oral or IP) at a predetermined age (e.g., 6-8 weeks).

  • Include a vehicle-treated db/db control group and a lean control group.

3. Data Collection and Analysis:

  • Monitor body weight, food and water intake, and blood glucose levels regularly.

  • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.

  • At the end of the study, collect blood for measuring plasma insulin, triglycerides, and cholesterol.

  • Harvest tissues like the liver, adipose tissue, and pancreas for histological analysis.

Experimental Workflow for Metabolic Study

metabolic_workflow start Start animal_model db/db Mice (and lean controls) start->animal_model treatment_groups Group Allocation (Vehicle, this compound) animal_model->treatment_groups treatment Chronic Administration treatment_groups->treatment monitoring Monitor: - Body Weight - Blood Glucose - Food/Water Intake treatment->monitoring tests Perform: - OGTT - ITT monitoring->tests endpoint Study Endpoint tests->endpoint sample_collection Collect Blood & Tissues endpoint->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis results Results analysis->results

A workflow for investigating the effects of this compound on a db/db mouse model of type 2 diabetes.

IV. General Considerations for In Vivo Studies

  • Route of Administration: The choice between oral gavage, voluntary oral administration, and intraperitoneal injection depends on the experimental design and the physicochemical properties of this compound.

  • Dosage: Dose-response studies are crucial to determine the optimal therapeutic dose and to identify any potential toxicity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The provided application notes and protocols offer a framework for investigating the bioactivity of this compound in animal models of cancer, inflammation, and metabolic diseases. While specific in vivo data for this compound is currently limited, the outlined methodologies, based on established practices for similar compounds, will enable researchers to systematically evaluate its therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to establish a more comprehensive in vivo profile for this compound.

References

Application Notes and Protocols for the Synthesis of Deacetylnomilin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylnomilin (DAN), a prominent limonoid found in citrus species, represents a promising natural product scaffold for the development of novel therapeutic agents and agrochemicals. As a deacetylated analog of nomilin, DAN offers unique opportunities for chemical modification to enhance its inherent biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties. This document provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their enhanced biological efficacy. Although specific literature on DAN derivatives is limited, the methodologies presented herein are based on established protocols for the closely related and well-studied limonoids, nomilin and limonin, providing a robust framework for pioneering research in this area.[1][2][3][4][5][6][7]

Data Presentation: Enhanced Biological Activities of Limonoid Derivatives

The following tables summarize the reported biological activities of nomilin, limonin, and their derivatives. This data serves as a benchmark for the development and evaluation of novel this compound derivatives.

Table 1: Cytotoxic Activity of Limonoid Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
NomilinHuman breast (MCF-7), cervix (HeLa), leukemia (HL-60), liver (Hep G2), ovary (SKOV-3), stomach (NCI-SNU-1)Varies by cell line[1]
LimoninHuman pancreatic (Panc-28)< 50[8]
NomilinHuman pancreatic (Panc-28)< 50[8]
Limonexic acidHuman pancreatic (Panc-28)< 50[8]
Limonoid 1HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555[9]
Limonoid 6HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555[9]
Limonoid 7HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555[9]
Limonoid 8HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555[9]
Limonoid 9HL-60, SMMC-7721, A-549, MCF-7, SW4800.003 - 0.555[9]
6α-acetoxydeoxygeduninMCF-7231.26 µg/mL[10]
6α-acetoxygeduninMCF-7475.87 µg/mL[10]

Table 2: Anti-inflammatory Activity of Limonoid Derivatives

Compound/DerivativeAssayKey FindingsReference
NomilinTNF-α-induced proliferation in human aortic smooth muscle cells (HASMCs)Significant inhibition of proliferation[1]
NomilinTNF-α-treated HASMCsReduced phosphorylation of IκBα, suppressed inflammatory reaction[1]
Limonin, Nomilin, Limonexic acidPanc-28 cellsDecreased expression of cox-2, NF-κB, and IL-6[8]
Limonin Derivative (Ⅴ-A-8)Xylene-induced ear swelling in mice58.15% inhibition rate, stronger than naproxen
Limonin GlucosideIn vivo modelsDecreased circulating markers of hepatic inflammation[11]

Table 3: Insecticidal Activity of Limonoid Derivatives

Compound/DerivativeTarget PestActivityLC50/EC50Reference
NomilinAedes albopictus larvaeLarvicidal121.04 ppm[12]
LimoninAedes albopictus larvaeLarvicidal382.22 ppm[12]
NomilinSpodoptera frugiperdaAntifeedant-[13]
ObacunoneSpodoptera frugiperdaAntifeedant-[13]
Limonin-derived oxime ethersMythimna separata, Plutella xylostellaInsecticidalVaries by derivative[14]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by leveraging established chemical modifications of the limonoid scaffold, particularly at the C-7 position and the furan ring.[13][15] A generalized synthetic workflow is presented below.

Synthesis_Workflow cluster_activation Activation of Functional Groups cluster_derivatization Derivatization cluster_purification Purification and Characterization DAN This compound (DAN) Intermediate Activated DAN Intermediate DAN->Intermediate e.g., Oximation at C-7 Derivatives DAN Derivatives Intermediate->Derivatives e.g., Etherification, Esterification Purification Chromatography (HPLC, etc.) Derivatives->Purification Characterization Spectroscopy (NMR, MS) Purification->Characterization Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway Limonoid Limonoid Derivatives IKK IKK Limonoid->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation (Inhibited) NFkB NF-κB IkBa->NFkB Release (Inhibited) ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory Transcription (Downregulated) Limonoid2 Limonoid Derivatives Akt Akt Limonoid2->Akt Modulation p53 p53 Akt->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspase3 Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition (Relieved) Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving Deacetylnomilin Yield from Citrus Peel Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction and purification of deacetylnomilin from citrus peel waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? A1: this compound is a limonoid, a type of highly oxygenated triterpenoid found in citrus species.[1][2] It is of significant interest to the pharmaceutical industry due to its various biological activities, including anti-cancer and anti-proliferative properties against neuroblastoma and human breast cancer cell lines, as well as antifungal and antibacterial effects.[3]

Q2: Which citrus sources are best for this compound extraction? A2: While this compound is present in various citrus fruits, its concentration can vary.[4] Sour orange (Citrus aurantium L.) seeds, particularly from late-season harvests, have been identified as a major source, yielding significant quantities.[3] Although the primary focus of much research has been on seeds, the peel remains a viable and abundant waste material for extraction. The principles for extraction can often be adapted from seed to peel.

Q3: What are the key factors influencing the yield of this compound from citrus peel? A3: The final yield is influenced by a combination of factors including the citrus variety, the maturity of the fruit, post-harvest handling, and the specific extraction and purification methods employed.[3][5] Critical experimental parameters include the choice of solvent, extraction temperature, extraction time, and the physical state of the peel (fresh vs. dried and particle size).[6][7][8]

Q4: What is the general workflow for obtaining this compound? A4: The typical process involves:

  • Preparation of Raw Material: Drying and grinding the citrus peel waste to increase surface area.[7]

  • Extraction: Using an appropriate solvent to isolate the crude extract containing this compound and other limonoids.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.[1][2]

  • Analysis and Quantification: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity and yield.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Q5: I am getting a very low or no yield of this compound. What should I check? A5: Low yield is a common problem with several potential causes:

  • Raw Material Quality: The concentration of limonoids can vary based on the citrus species, fruit maturity, and storage conditions of the peel. Late-season sour orange seeds have shown high yields, suggesting fruit maturity is a key factor.[3] Post-harvest diseases or improper drying can also lead to degradation of target compounds.[9]

  • Inappropriate Solvent: this compound is an aglycone (non-sugar-bound) limonoid. Its polarity dictates the optimal solvent. Ethyl acetate has been effectively used for extracting limonoids from sour orange seeds.[3] For other citrus peels, solvents like ethanol and methanol are commonly used for extracting polar compounds.[10][11] A systematic trial of solvents with varying polarities is recommended.

  • Sub-optimal Extraction Parameters: Temperature and time are critical. For related limonoids like limonin, optimal extraction from lime peel was achieved with 80% ethanol at 50°C for 100 minutes.[6] Overly high temperatures or excessively long extraction times can lead to degradation.[12]

  • Inefficient Purification: this compound may be lost during purification if the chromatographic conditions (e.g., column type, mobile phase) are not optimized.

Q6: My crude extract is very impure and difficult to purify. How can I improve this? A6: High impurity levels complicate downstream processing. Consider these strategies:

  • Sequential Extraction: A pre-extraction step with a non-polar solvent like hexane can remove lipids and essential oils, which often interfere with purification.[3] This is followed by extraction with a more polar solvent like ethyl acetate to target the limonoids.

  • Adsorbent Resins: Using adsorbent resins like polystyrene can help in the one-step extraction and purification of limonoids by selectively binding them from the crude extract.[2]

  • Optimized Chromatography: Ensure the chosen chromatography method (e.g., silica gel column) and the solvent gradient are suitable for separating compounds with similar polarities, such as other limonoids (nomilin, limonin, obacunone).[1][2]

Q7: I am experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this? A7: Emulsions are common when dealing with plant extracts rich in surfactant-like molecules.[13]

  • Prevention: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. This minimizes the agitation that causes emulsions while still allowing for phase contact.[13]

  • Disruption: If an emulsion forms, it can often be broken by adding a saturated salt solution (brine). This increases the ionic strength of the aqueous layer, forcing the separation of phases (a technique known as "salting out").[13] Centrifugation can also be an effective method to break stubborn emulsions.

Q8: I suspect my this compound is degrading during the process. How can I prevent this? A8: Limonoids, like other complex organic molecules, can be susceptible to degradation. While specific stability data for this compound is limited, principles from other flavonoids and phytochemicals can be applied.[14][15]

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at lower temperatures.

  • pH Management: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis or rearrangement of the molecule's structure.[15] It is generally advisable to work in neutral or mildly acidic conditions.[6]

  • Light and Oxygen Exposure: Store extracts and purified fractions in amber vials and under an inert atmosphere (like nitrogen or argon) to prevent photo-oxidation, especially during long-term storage.

Data Presentation: Extraction Parameters

The selection of an appropriate extraction method and solvent is critical for maximizing yield. Modern techniques often offer advantages in terms of efficiency and reduced solvent consumption.[16]

Table 1: Comparison of Extraction Techniques for Bioactive Compounds from Citrus Waste

Extraction TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction (Maceration/Soxhlet) Soaking the material in a solvent to dissolve target compounds.[7]Simple, low-cost setup.Time-consuming, uses large solvent volumes, potential for thermal degradation with Soxhlet.[16]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[17]Faster extraction, higher yields, less solvent consumption.Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[16]Very fast, highly efficient, reduced solvent use.Requires microwave-transparent solvents, risk of overheating.[18]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the solvent.[16]"Green" technique with no solvent residue, highly selective.High initial equipment cost, complex operation.

Table 2: Starting Point Parameters for Limonoid Extraction (Adapted from Limonin/Hesperidin Studies)

ParameterOptimized ValueSource
Solvent 80% Ethanol in water[6][8]
Temperature 50 °C[6][8]
pH 7.0[6][8]
Solid-to-Solvent Ratio 0.01 g/mL[6]
Extraction Time 100 minutes[6]

Note: These parameters were optimized for limonin and hesperidin and should be used as a validated starting point for this compound optimization.

Experimental Protocols

Protocol 1: Sequential Solvent Extraction and Preliminary Purification

This protocol is based on methodologies successfully used for isolating this compound from citrus sources.[3]

1. Sample Preparation: a. Obtain fresh citrus peel waste. Wash with deionized water to remove surface dirt. b. Dry the peels in a convection oven at 40-50°C until they are brittle.[7] c. Grind the dried peels into a fine powder (e.g., 40 mesh) using a laboratory mill. Store the powder in an airtight, dark container at 4°C.

2. Sequential Extraction: a. Defatting Step: Place 100 g of dried peel powder into a Soxhlet apparatus. Extract with n-hexane for 8-12 hours to remove non-polar compounds like oils and lipids. Discard the hexane extract. b. Limonoid Extraction: Air-dry the defatted peel powder to remove residual hexane. Re-pack the powder into the Soxhlet apparatus and extract with ethyl acetate for 12-16 hours.[3] c. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at 40°C until a semi-solid residue is obtained.

3. Silica Gel Column Chromatography Purification: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. b. Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Once dry, carefully load the adsorbed sample onto the top of the packed column. d. Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane:ethyl acetate 9:1 and gradually increasing the proportion of ethyl acetate). e. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. f. Pool the fractions rich in this compound and concentrate them to yield the purified compound.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the quantification and purity assessment of the isolated this compound.[1][3]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Example Gradient: Start with 46% acetonitrile, ramp to 100% acetonitrile over 30 minutes, hold for 5 minutes, then return to initial conditions.[1]

  • Flow Rate: 1.0 - 1.7 mL/min.[1]

  • Detection: UV detector set at 210 nm.[1][3]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using a certified this compound reference standard. Compare the peak area of the sample to the standard curve to determine the concentration.

Visualizations

ExtractionWorkflow start Citrus Peel Waste prep Preparation (Wash, Dry, Grind) start->prep defat Step 1: Defatting (Hexane Extraction) prep->defat extract Step 2: Limonoid Extraction (Ethyl Acetate) defat->extract waste1 Lipids & Oils defat->waste1 concentrate Concentration (Rotary Evaporation) extract->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Analysis (TLC, HPLC) purify->analyze waste2 Impurities purify->waste2 product Purified this compound analyze->product

Caption: Workflow for this compound extraction and purification.

TroubleshootingYield start Problem: Low this compound Yield q1 Is raw material optimal? start->q1 a1_no Action: - Check citrus species & maturity - Ensure proper drying/storage q1->a1_no No q2 Is extraction solvent correct? q1->q2 Yes a1_yes Proceed to next check a2_no Action: - Use sequential extraction - Test solvents (e.g., Ethyl Acetate) q2->a2_no No q3 Are extraction parameters optimized? q2->q3 Yes a2_yes Proceed to next check a3_no Action: - Optimize Temp (~50°C) - Optimize Time (~100 min) - Control pH (~7) q3->a3_no No q4 Is compound lost during purification? q3->q4 Yes a3_yes Proceed to next check a4_no Review entire process for compound degradation q4->a4_no No a4_yes Action: - Optimize column chromatography - Check TLC for losses in fractions q4->a4_yes Yes

Caption: Troubleshooting logic for diagnosing low yield issues.

Caption: Key factors influencing this compound yield and purity.

References

Challenges in Deacetylnomilin purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of deacetylnomilin from crude extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound.[1][2] 2. Compound Degradation: this compound may be degrading during long extraction or purification processes due to factors like pH, temperature, or oxidation.[3][4] 3. Suboptimal Source Material: The concentration of this compound can vary significantly between different citrus species and fruit parts (peels, seeds).[5][6]1. Optimize Extraction: - Use modern rapid methods like supercritical fluid extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to reduce extraction time and solvent consumption.[5] - For solvent extraction, consider using methanol mixtures, which are effective for citrus flavonoids and related compounds.[7] 2. Minimize Degradation: - Avoid prolonged exposure to harsh pH conditions or high temperatures.[4] - Store extracts and fractions at low temperatures (e.g., 4°C) and protect from light.[5] 3. Select Appropriate Material: - Citrus seeds are often a rich source of limonoid aglycones like this compound.[6]
Poor Chromatographic Separation 1. Co-elution of Structurally Similar Compounds: this compound is often extracted alongside other limonoids with similar polarities, such as nomilin, limonin, and obacunone, making separation challenging.[6] 2. Inappropriate Column or Mobile Phase: The selected chromatography conditions may not be suitable for resolving the target compound from impurities.[7] 3. Column Overloading: Injecting too much crude extract can lead to broad, overlapping peaks.[8]1. Employ Advanced Chromatographic Techniques: - Use multi-step purification, starting with flash chromatography or column chromatography for initial fractionation, followed by preparative HPLC for final purification.[5][6] - High-Speed Counter-Current Chromatography (HSCCC) is effective for separating compounds from crude extracts, sometimes in a single step.[5][7] 2. Systematic Method Development: - Perform gradient elution to enhance the removal of impurities.[5][6] - Screen different stationary phases (e.g., C18, silica) and mobile phase compositions to optimize resolution.[6][7] 3. Optimize Sample Load: - Concentrate the sample before injection.[8] - Perform a loading study to determine the optimal injection volume and concentration for your column.
Presence of Non-Limonoid Impurities 1. Extraction of Polar Compounds: Crude extracts contain highly polar impurities like sugars, organic acids, and flavonoids.[5][6] 2. Extraction of Non-Polar Compounds: Lipids and oils are often co-extracted, especially from seeds.[6]1. Pre-purification/Fractionation: - Perform a liquid-liquid partition. For example, partitioning the extract between chloroform, methanol, and water can help separate compounds based on polarity.[6] - Use techniques like gel permeation chromatography to remove undesired compounds.[5] 2. Defatting Step: - For oil-rich sources like seeds, an initial extraction with a non-polar solvent (e.g., using supercritical CO2) can remove lipids before extracting the limonoids.[6]
Inconsistent Purity Assessment 1. Limitations of a Single Analytical Method: Relying solely on one technique (e.g., HPLC-UV) may not reveal all impurities, especially those that do not have a chromophore.[9][10] 2. Use of Relative Purity Measurement: The common "100% method" in chromatography assumes all components are detected and have the same response factor, which can be inaccurate.[9]1. Orthogonal Analytical Methods: - Combine HPLC-UV with mass spectrometry (LC-MS) for more confident peak identification.[5][7] - Use Nuclear Magnetic Resonance (NMR), particularly quantitative 1H NMR (qHNMR), as it provides structural information and can be used for absolute purity assessment.[9] 2. Absolute Quantification: - For critical applications, employ absolute quantification methods like qNMR, which do not rely on the detection of all components.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a limonoid, a type of bioactive compound.[6] It is found in various citrus species, particularly in the seeds and peels.[5][6] It has been reported in organisms like Citrus reticulata (mandarin orange) and Citrus iyo.[11]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Low natural abundance: It can be difficult to obtain large quantities of this compound even after repeated purification steps.[5]

  • Complex mixtures: Crude extracts contain a wide array of compounds, including other structurally similar limonoids (e.g., nomilin, limonin), flavonoids, lipids, and sugars, which complicates separation.[5][6]

  • Potential for degradation: Like many natural products, this compound can be susceptible to degradation during lengthy extraction and purification procedures.[3][5]

Q3: What is a good starting material for this compound extraction?

A3: Citrus seeds are an excellent source of limonoid aglycones, including this compound.[6] An initial extraction with supercritical CO2 can effectively yield an oil rich in these compounds.[6]

Q4: Which extraction method is most effective?

A4: While traditional solvent extraction is common, modern techniques are often more efficient.[5] Supercritical fluid extraction (SFE) with CO2 is advantageous as it is non-toxic and leaves no chemical residue.[5][6] Ultrasound-assisted (UAE) and microwave-assisted (MAE) extractions offer higher yields in shorter times, which can help prevent the degradation of unstable compounds.[5]

Q5: What chromatographic techniques are recommended for purification?

A5: A multi-step approach is typically most effective. This often involves:

  • Initial Cleanup/Fractionation: Flash chromatography or open column chromatography to separate the crude extract into simpler fractions.[5]

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reverse-phase column (like C18), is used to isolate pure this compound.[5][6] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for purifying compounds from crude extracts.[7]

Q6: How can I assess the purity of my final this compound sample?

A6: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is standard.[5][7] For more rigorous analysis, this should be coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any potential co-eluting impurities.[6][9] Quantitative 1H NMR (qHNMR) can provide an absolute purity value.[9]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) and HPLC Purification of this compound from Citrus Seeds

This protocol is adapted from methodologies described for the isolation of limonoids from citrus seeds.[6]

1. Sample Preparation:

  • Obtain citrus seeds (e.g., from Persian lime, Citrus limettioides).

  • Dry the seeds and grind them into a fine powder.

2. Supercritical CO2 Extraction (Defatting and Limonoid Extraction):

  • Pack the ground seed powder into the extraction vessel of a supercritical fluid extractor.

  • Perform the extraction using supercritical CO2. This will yield an oil containing triglycerides and limonoids.[6]

3. Liquid-Liquid Partition:

  • Partition the resulting oil between chloroform, methanol, and water to separate compounds by polarity. The limonoids, including this compound, will preferentially move into the organic phase.[6]

  • Evaporate the organic solvent to obtain a concentrated, limonoid-rich fraction.

4. Preparative HPLC Purification:

  • Dissolve approximately 20 mg of the concentrated fraction in the initial mobile phase.[6]

  • Filter the solution through a 0.22 µm syringe filter.[6]

  • Inject the solution onto a preparative reverse-phase C18 column.

  • Perform a gradient elution using a mobile phase of acetonitrile (Solvent B) and water (Solvent A). A typical gradient might be:

    • 0 min: 46% B

    • 30 min: 100% B

    • 35 min: 100% B

    • 40 min: 46% B

  • Set the flow rate to approximately 1.7 mL/min.[6]

  • Monitor the elution at 210 nm using a UV detector.[6]

  • Collect the fraction corresponding to the this compound peak.

5. Purity Confirmation:

  • Analyze the collected fraction using analytical HPLC-UV, LC-MS, and NMR to confirm purity and structural identity by comparing data with literature values.[6][9]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from citrus byproducts.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis & QC A Citrus Byproduct (Seeds, Peels) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Supercritical CO2 Extraction B->D E Crude Extract C->E D->E F Initial Cleanup (Flash/Column Chromatography) E->F G Fractionation F->G H Final Purification (Preparative HPLC) G->H I Isolated this compound H->I J Purity Assessment (HPLC, LC-MS) I->J K Structural Elucidation (NMR) I->K

Caption: General workflow for this compound purification.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common purification issues.

G Start Problem Observed LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Impurity Contaminants? Start->Impurity Sol_Yield1 Optimize Extraction (Solvent, Method) LowYield->Sol_Yield1 Yes Sol_Yield2 Check for Degradation (Temp, pH) LowYield->Sol_Yield2 Yes Sol_Sep1 Adjust Mobile Phase /Gradient PoorSep->Sol_Sep1 Yes Sol_Sep2 Try Different Column (e.g., HSCCC) PoorSep->Sol_Sep2 Yes Sol_Imp1 Add Pre-Purification Step (e.g., Liquid-Liquid Partition) Impurity->Sol_Imp1 Yes Sol_Imp2 Perform Defatting Impurity->Sol_Imp2 Yes End Problem Resolved Sol_Yield1->End Sol_Yield2->End Sol_Sep1->End Sol_Sep2->End Sol_Imp1->End Sol_Imp2->End

Caption: Troubleshooting decision tree for purification.

Relationship of Co-extracted Limonoids

This diagram shows the relationship between this compound and other common limonoids that are often co-extracted from citrus sources.

G A Crude Limonoid Extract B This compound (Target Compound) A->B Isolate C Nomilin A->C Co-extract D Limonin A->D Co-extract E Obacunone A->E Co-extract

Caption: this compound and common co-extracts.

References

Technical Support Center: Deacetylnomilin (DAN) Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deacetylnomilin (DAN). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of DAN in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAN) and why is its solubility a concern?

A1: this compound (DAN) is a limonoid, a type of tetranortriterpenoid found in citrus fruits, particularly in the seeds and peels.[1][2] It has garnered research interest for its potential biological activities, including anti-inflammatory and anticancer effects. Like many other limonoids, DAN is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays.[3] Inaccurate concentration measurements due to precipitation can lead to unreliable and misleading experimental results.

Q2: What are the initial signs of solubility issues with DAN in my experiments?

A2: Signs of poor solubility include:

  • Visible Precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after the addition of DAN.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows erratic behavior.

  • Lower than Expected Potency: The observed biological effect is less than what is reported in the literature, which could be due to the actual concentration of solubilized DAN being lower than the nominal concentration.

Q3: What are the recommended solvents for preparing a stock solution of DAN?

A3: For preparing a concentrated stock solution, organic solvents are necessary. The most commonly recommended solvents for hydrophobic compounds like DAN are:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.[4][5][6]

  • Ethanol: Another common solvent for dissolving non-polar compounds.

It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer. This minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced toxicity.

Q4: What is the maximum recommended final concentration of DMSO or ethanol in cell-based assays?

A4: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid artifacts. A general guideline is to keep the final concentration of:

  • DMSO: Below 0.5% (v/v), and ideally below 0.1%.[7]

  • Ethanol: Below 0.5% (v/v).

The specific tolerance will depend on the cell line being used, so it is always recommended to perform a solvent toxicity control experiment.

Q5: How can I improve the solubility of DAN in my aqueous assay medium?

A5: Several strategies can be employed to enhance the solubility of DAN in aqueous solutions:

  • Co-solvents: As mentioned, using a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. However, for neutral compounds like DAN, this is less likely to have a significant effect.

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can be used to increase solubility.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[3]

  • Nanoformulations: Techniques like nanoemulsions can be used to create stable dispersions of DAN in aqueous media.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution (in DMSO or ethanol) The concentration of DAN exceeds its solubility limit in the organic solvent.1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.2. If precipitation persists, dilute the stock solution to a lower concentration.
Precipitation occurs immediately upon dilution of the stock solution into aqueous buffer. The aqueous solubility of DAN is very low, and the dilution factor is not high enough to keep it in solution.1. Increase the dilution factor. Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the desired final concentration in the aqueous medium.2. Consider using a buffer containing a small percentage of a co-solvent (e.g., 0.1% DMSO) if your experimental system allows.3. Explore the use of solubility enhancers like cyclodextrins or non-ionic surfactants in your buffer.
Precipitation appears over time during the experiment. The compound is not stable in the aqueous environment at the experimental temperature and precipitates out.1. Prepare fresh dilutions of DAN immediately before each experiment.2. If long incubation times are required, consider using a formulation approach like nanoemulsion to improve stability.
High variability in biological assay results. Inconsistent precipitation of DAN across different wells or plates.1. Ensure thorough mixing immediately after adding the DAN solution to the assay medium.2. Visually inspect each well for any signs of precipitation before starting the assay.3. Use a multi-channel pipette to add the DAN solution to all wells simultaneously to ensure consistent timing.
No biological activity observed. The actual concentration of soluble DAN is too low to elicit a response.1. Confirm the solubility of DAN in your specific assay medium. You can perform a simple visual check at different concentrations or use a more quantitative method like nephelometry.2. If solubility is the limiting factor, try one of the solubility enhancement techniques mentioned in the FAQs.

Quantitative Solubility Data

Solvent Expected Solubility of DAN Notes
Dimethyl Sulfoxide (DMSO) SolubleA good choice for preparing high-concentration stock solutions.[4][5]
Ethanol SolubleAnother suitable solvent for stock solutions.
Methanol SolubleCan also be used for stock solutions.
Water Poorly soluble/InsolubleDirect dissolution in water is not recommended.
Phosphate Buffered Saline (PBS, pH 7.4) Very poorly solubleDilution from a stock solution is necessary. Solubility is expected to be in the low µM range or lower.

Experimental Protocol: Determining Approximate Aqueous Solubility

  • Prepare a 10 mM stock solution of DAN in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your aqueous assay buffer in a clear microplate.

  • Mix well and let it sit at your experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for the highest concentration that remains clear, without any visible precipitate. This provides an estimate of the kinetic solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Cell-Based Assays

  • Thaw an aliquot of the DAN stock solution.

  • Prepare intermediate dilutions of the stock solution in cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.

  • Add the final dilutions to your cell culture plates. The final concentration of the organic solvent should be kept below cytotoxic levels (typically <0.5% for DMSO).

  • Include a vehicle control (medium with the same final concentration of the organic solvent) in your experiment.

  • Proceed with your specific assay protocol (e.g., cell viability, reporter gene assay, etc.).

Signaling Pathways and Experimental Workflows

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

This compound, as a limonoid, may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates DAN This compound DAN->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_n->Gene Expression Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Apoptotic Signaling Pathway of this compound in Cancer Cells

Based on the activity of other limonoids, this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

apoptotic_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion DAN This compound Bax Bax DAN->Bax Activates Bcl2 Bcl-2 DAN->Bcl2 Inhibits CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->Bax Inhibits Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Apaf1 Binds

Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.

Experimental Workflow for Assessing this compound Solubility and Bioactivity

experimental_workflow cluster_preparation Preparation cluster_solubility Solubility Assessment cluster_bioassay Biological Assay PrepareStock Prepare DAN Stock (e.g., 10 mM in DMSO) SerialDilution Serial Dilution in Aqueous Buffer PrepareStock->SerialDilution VisualInspection Visual Inspection for Precipitation SerialDilution->VisualInspection CellTreatment Treat Cells with Soluble Concentrations VisualInspection->CellTreatment Use highest soluble concentration and below DataCollection Collect Data (e.g., Viability, Reporter Activity) CellTreatment->DataCollection Analysis Data Analysis DataCollection->Analysis

Caption: A logical workflow for testing this compound in biological assays.

References

Deacetylnomilin Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and identifying the degradation products of deacetylnomilin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a limonoid, a type of bitter, tetranortriterpenoid compound found in citrus fruits.[1] Its stability is a critical factor in drug development and in the quality control of food products derived from citrus, as degradation can lead to a loss of potential bioactivity and the formation of unknown impurities.

Q2: What are the known degradation products of this compound?

Under alkaline conditions, this compound undergoes hydrolysis of its A-ring lactone to form deacetylnomilinic acid.[1][2]

Q3: What are the potential degradation pathways for this compound under other stress conditions?

While specific degradation products under acidic, oxidative, thermal, and photolytic stress have not been definitively reported in the literature for this compound, based on the degradation of similar limonoids and furan-containing compounds, the following are potential pathways:

  • Acidic Hydrolysis: Similar to alkaline hydrolysis, acidic conditions may also lead to the opening of the A-ring lactone, potentially forming deacetylnomilinic acid or other related acidic limonoids.[3]

  • Oxidation: The furan ring of this compound is susceptible to oxidation, which could lead to the formation of various oxidation products, including hydroxybutenolide derivatives.[4][5]

  • Thermal Degradation: High temperatures can lead to various degradation reactions, including decarboxylation and further breakdown of the molecule. The exact products would depend on the temperature and duration of exposure.

  • Photodegradation: The furan moiety makes this compound susceptible to photodegradation, especially in the presence of photosensitizers. This can lead to the formation of photo-oxidation products.[4][6][7]

Q4: What analytical techniques are best suited for identifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating this compound from its degradation products in a sample mixture.[1] A stability-indicating HPLC method should be developed and validated.

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of degradation products and elucidating their structures through fragmentation analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of unknown degradation products that have been isolated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram of a this compound sample. Sample degradation may have occurred.- Review sample handling and storage procedures. Protect from light and extreme temperatures. - Perform forced degradation studies to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method.
Difficulty in separating this compound from a suspected degradation product. The HPLC method lacks sufficient resolution.- Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, and temperature. - Consider using a different column chemistry (e.g., C18, phenyl-hexyl).
Mass spectrometry data of a degradation product is difficult to interpret. The compound may be novel or have a complex fragmentation pattern.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. - Perform tandem MS (MS/MS) experiments to study the fragmentation pathways. - Compare the fragmentation pattern with that of the parent compound and known related structures.
Inconsistent results in stability studies. Experimental conditions are not well-controlled.- Ensure precise control of temperature, pH, light exposure, and concentration of stressor agents during forced degradation studies. - Use appropriate controls and blanks. - Repeat experiments to ensure reproducibility.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acidic Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Analysis: Analyze the samples by HPLC at each time point and compare with a control sample (this compound in the same solvent without acid).

2. Alkaline Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples by HPLC at each time point and compare with a control sample.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC at each time point and compare with a control sample.

4. Thermal Degradation:

  • Protocol: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days). Also, prepare a solution of this compound and expose it to the same thermal stress.

  • Analysis: Dissolve the solid samples in a suitable solvent and analyze all samples by HPLC at each time point.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the samples by HPLC at various time points.

Analytical Method for Identification

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for the separation of limonoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition: Acquire full scan data to detect all ions and perform tandem MS (MS/MS) on the parent ion of this compound and any detected degradation products to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Known Degradation Product

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₂₆H₃₂O₈472.53
Deacetylnomilinic AcidC₂₆H₃₄O₉490.54

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical DurationExpected Observation
Acidic Hydrolysis0.1 M HCl, 60°C2 - 24 hoursAppearance of more polar degradation products.
Alkaline Hydrolysis0.1 M NaOH, RT30 min - 4 hoursFormation of deacetylnomilinic acid.
Oxidation3% H₂O₂, RT2 - 24 hoursFormation of oxidation products, potentially involving the furan ring.
Thermal Degradation80°C1 - 7 daysAppearance of multiple degradation peaks.
Photolytic DegradationUV light (254 nm)VariesDegradation of the parent compound, potential for furan ring oxidation.

Visualizations

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Sample Injection Base Alkaline Hydrolysis Base->HPLC Sample Injection Oxidation Oxidative Degradation Oxidation->HPLC Sample Injection Thermal Thermal Degradation Thermal->HPLC Sample Injection Photo Photolytic Degradation Photo->HPLC Sample Injection MS Mass Spectrometry HPLC->MS Separated Fractions NMR NMR Spectroscopy HPLC->NMR Isolate Peaks for NMR Identification Degradation Product Identification MS->Identification NMR->Identification Pathway Degradation Pathway Elucidation Identification->Pathway This compound This compound Sample This compound->Acid Stress Application This compound->Base Stress Application This compound->Oxidation Stress Application This compound->Thermal Stress Application This compound->Photo Stress Application

Caption: Experimental workflow for the identification of this compound degradation products.

Alkaline_Hydrolysis This compound This compound (C₂₆H₃₂O₈) Deacetylnomilinic_Acid Deacetylnomilinic Acid (C₂₆H₃₄O₉) This compound->Deacetylnomilinic_Acid Alkaline Hydrolysis (Lactone Ring Opening)

Caption: Confirmed degradation pathway of this compound under alkaline conditions.

Potential_Degradation_Pathways cluster_products Potential Degradation Products (Hypothetical) This compound This compound Acid_Product Acidic Hydrolysis Product (e.g., Deacetylnomilinic Acid) This compound->Acid_Product Acidic Hydrolysis Oxidation_Product Oxidized Furan Ring Derivatives This compound->Oxidation_Product Oxidation Thermal_Product Smaller Fragment Molecules This compound->Thermal_Product Thermal Degradation Photo_Product Photo-oxidized Products This compound->Photo_Product Photolytic Degradation

Caption: Potential degradation pathways of this compound based on related compounds.

References

How to prevent Deacetylnomilin precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Deacetylnomilin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell media?

This compound is a natural limonoid compound found in citrus fruits.[1] Structurally, it is a relatively large and hydrophobic molecule, which leads to its low solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate.

Q2: What is the recommended solvent for making a this compound stock solution?

Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most common and recommended solvent is dimethyl sulfoxide (DMSO). Ethanol can also be an alternative. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to the cell culture medium.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects on many cell lines. It is essential to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.

Q4: My this compound precipitates immediately upon addition to the cell media. What should I do?

Immediate precipitation upon addition to the media is a common issue with hydrophobic compounds. This is often due to a rapid change in solvent polarity, causing the compound to crash out of solution. Refer to the troubleshooting guide below for a stepwise approach to resolve this issue.

Troubleshooting Guide: Preventing this compound Precipitation

Issue 1: Precipitation upon preparation of the final working solution.

This is the most common issue encountered. The following steps provide a systematic approach to troubleshoot and prevent precipitation.

Workflow for Preparing this compound Working Solution

A Prepare High-Concentration Stock in 100% DMSO C Perform Serial Dilution (if necessary) A->C High stock concentration needed B Warm Cell Culture Media to 37°C D Add Stock Solution Dropwise while Vortexing/Swirling Media B->D C->D Diluted stock E Visually Inspect for Precipitation D->E Immediate mixing F Precipitate Observed E->F G No Precipitate E->G I Troubleshoot Further: - Lower Final Concentration - Use Solubilizing Agents F->I Problem persists H Proceed with Experiment G->H

Caption: Workflow for preparing this compound working solution.

Experimental Protocol: Preparation of this compound Working Solution

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution of at least 10 mM. A higher concentration is preferable to minimize the volume added to the media.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a 37°C water bath.

  • Warm the Cell Culture Media:

    • Pre-warm the required volume of cell culture medium to 37°C. Using cold media can decrease the solubility of hydrophobic compounds.

  • Add the Stock Solution to the Media:

    • While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Crucially, do not add the media to the stock solution. Always add the small volume of stock to the large volume of media.

  • Visual Inspection:

    • After adding the stock solution, visually inspect the media for any signs of precipitation (e.g., cloudiness, visible particles).

If precipitation persists, consider the following:

  • Decrease the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the cell media. Try a lower final concentration.

  • Incorporate a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds.[2] It is important to test the effect of the surfactant on your cells, as they can have biological activity.

Table 1: Example Surfactant Concentrations for Solubility Enhancement

SurfactantRecommended Starting Stock Concentration in H₂OTypical Final Concentration in Media
Tween® 8010% (w/v)0.01 - 0.1% (v/v)
Pluronic® F-6810% (w/v)0.02 - 0.2% (v/v)

Note: These are starting recommendations and may require optimization for your specific cell line and experimental conditions.

Issue 2: Precipitation over time in the incubator.

Sometimes, this compound may appear to be in solution initially but then precipitates over the course of the experiment (e.g., after several hours in a 37°C incubator).

Troubleshooting Steps:

  • Reduce Serum Concentration: If using serum-containing media, consider temporarily reducing the serum concentration during the initial hours of treatment. While serum proteins can sometimes aid in solubility, they can also interact with compounds and lead to precipitation.

  • Use of Carrier Proteins: Bovine Serum Albumin (BSA) can act as a carrier protein and help to keep hydrophobic compounds in solution. Prepare a stock solution of this compound complexed with BSA.

Experimental Protocol: Preparing this compound-BSA Complex

  • Prepare a 10% (w/v) fatty acid-free BSA solution in phosphate-buffered saline (PBS).

  • Prepare a high-concentration stock of this compound in DMSO.

  • Slowly add the this compound stock solution to the BSA solution while stirring.

  • Allow the mixture to incubate at room temperature for 30 minutes to allow for complex formation.

  • Add the this compound-BSA complex to your cell culture medium.

Table 2: Example Molar Ratios for this compound-BSA Complexation

CompoundMolar Ratio (this compound:BSA)
This compound1:1 to 1:5

Note: The optimal molar ratio may need to be determined empirically.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are a subject of ongoing research, its effects are often studied in the context of pathways involved in cancer and inflammation. When designing experiments, it is crucial to include appropriate controls to ensure that the observed effects are due to this compound and not the solvent or any solubilizing agents used.

Diagram of a General Experimental Workflow with Controls

A Cell Seeding B Treatment Groups A->B C Untreated Control B->C D Vehicle Control (e.g., 0.1% DMSO) B->D E This compound Treatment B->E F Incubation C->F D->F E->F G Downstream Analysis (e.g., Western Blot, qPCR, etc.) F->G

Caption: General experimental workflow including essential controls.

References

Deacetylnomilin Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of deacetylnomilin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on sample preparation, troubleshooting, and frequently asked questions.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Poor Ionization: this compound, like other limonoids, may not ionize efficiently under all conditions.- Optimize Mobile Phase: Add modifiers to the mobile phase to enhance ionization. For positive ion mode (ESI or APCI), add 0.1% formic acid or ammonium hydroxide. For negative ion mode, 0.1% acetic acid can be beneficial.[1][2] - Select Appropriate Ionization Technique: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used. APCI is often suitable for less polar compounds like limonoid aglycones.[1][2] - Check Instrument Settings: Ensure the capillary voltage, gas flow, and temperatures are optimized for this compound.
Sample Degradation: this compound may be unstable under certain storage or experimental conditions.- Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. - Proper Storage: Store extracts and standards at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in the dark.
Insufficient Sample Concentration: The concentration of this compound in the injected sample may be below the instrument's limit of detection.- Concentrate the Sample: Evaporate the solvent from the sample extract and reconstitute it in a smaller volume of a suitable solvent. - Optimize Extraction: Ensure the extraction protocol is efficient for this compound from the specific matrix.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Serially dilute the sample to find a concentration that gives a symmetrical peak.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of this compound.- Adjust Solvent Strength: Modify the gradient or isocratic conditions to ensure proper elution. A common mobile phase for limonoids is a gradient of acetonitrile and water with a formic acid modifier. - Check pH: Ensure the mobile phase pH is compatible with the analyte and column.
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.- Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Column Washing: Implement a robust column washing step between injections to remove contaminants. - Replace Column: If peak shape does not improve, the column may need to be replaced.
Inconsistent Retention Times Fluctuations in LC System: Changes in pump pressure, temperature, or mobile phase composition can cause retention time shifts.- System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analysis. - Check for Leaks: Inspect all fittings and connections for any leaks. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the retention of this compound.- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds.
High Background Noise or Contamination Peaks Contaminated Solvents or Glassware: Impurities in solvents, buffers, or on glassware can introduce background noise.- Use High-Purity Solvents: Use LC-MS grade solvents and reagents. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent.
Carryover from Previous Injections: Highly concentrated samples can lead to carryover in subsequent runs.- Implement Wash Steps: Include blank injections with a strong solvent wash after high-concentration samples. - Clean the Injector Port and Loop: If carryover persists, clean the autosampler components according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to extract this compound from citrus seeds?

A1: A common and effective method is solvent extraction. Citrus seeds should first be dried and ground into a fine powder. Extraction can then be performed with a solvent such as dichloromethane or methanol.[3] A subsequent purification step using column chromatography or solid-phase extraction (SPE) is recommended to remove interfering substances before mass spectrometry analysis.

Q2: What solvent should I use to dissolve my this compound sample for injection?

A2: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions of your LC method. A mixture of acetonitrile and water is a good starting point. Ensure the final sample solvent does not cause peak distortion.

Mass Spectrometry Analysis

Q3: Which ionization mode, positive or negative, is better for this compound?

A3: this compound can be analyzed in both positive and negative ion modes. In positive ion mode, you will typically observe the protonated molecule [M+H]⁺ or adducts with ammonia [M+NH₄]⁺ or sodium [M+Na]⁺.[1][2] In negative ion mode, you may observe the deprotonated molecule [M-H]⁻ or adducts with acetate [M+CH₃COO]⁻.[1] The choice of polarity will depend on the sensitivity and selectivity required for your specific application.

Q4: What are the typical MRM transitions for this compound?

A4: While optimal transitions should be determined empirically on your instrument, here are some representative Multiple Reaction Monitoring (MRM) transitions for this compound (C₂₆H₃₂O₈, Molecular Weight: 472.53 g/mol ) based on its known fragmentation patterns.

Precursor Ion (m/z) Product Ion (m/z) Ion Mode Potential Fragment Origin
473.2 [M+H]⁺455.2PositiveLoss of H₂O
473.2 [M+H]⁺413.2PositiveLoss of acetic acid
473.2 [M+H]⁺385.2PositiveFurther fragmentation
471.2 [M-H]⁻411.2NegativeLoss of acetic acid
471.2 [M-H]⁻367.2NegativeLoss of acetic acid and CO₂

Q5: How can I improve the fragmentation of this compound in MS/MS?

A5: Fragmentation is primarily controlled by the collision energy in the collision cell. To optimize fragmentation, perform a collision energy ramping experiment for your specific precursor ion. This will help you identify the optimal collision energy to produce abundant and informative product ions. The fragmentation patterns of limonoids can provide structural information.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Citrus Seeds
  • Seed Preparation: Wash citrus seeds with water and dry them in an oven at 40-50°C for 48-72 hours until a constant weight is achieved.

  • Grinding: Grind the dried seeds into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Weigh 10 g of the seed powder and place it in a flask.

    • Add 100 mL of dichloromethane.

    • Stir or sonicate the mixture for 1-2 hours at room temperature.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the seed residue two more times.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the dichloromethane from the combined supernatant under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of acetonitrile/water (50:50, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90-10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

    • MRM Transitions: Monitor the transitions listed in the FAQ section, optimizing collision energies for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Citrus Seeds drying Drying (40-50°C) start->drying grinding Grinding drying->grinding extraction Solvent Extraction (Dichloromethane) grinding->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (ESI+) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell Cellular Response to this compound This compound This compound stress Oxidative Stress This compound->stress mapk MAPK Pathway (p38, JNK) stress->mapk nrf2 Nrf2 Activation stress->nrf2 apoptosis Apoptosis mapk->apoptosis promotion of apoptosis are Antioxidant Response Element (ARE) nrf2->are translocation cell_survival Cell Survival are->cell_survival inhibition of apoptosis

Caption: Putative signaling pathway of this compound.

References

Validation & Comparative

Deacetylnomilin: Unveiling Its Therapeutic Potential in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research validates the therapeutic targets of Deacetylnomilin (DAN), a citrus limonoid, highlighting its potential as a potent anti-cancer and anti-inflammatory agent. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of DAN's efficacy against key biological pathways, benchmarked against other notable limonoids.

This compound, a naturally occurring compound found in citrus fruits, has demonstrated significant bioactivity. This guide synthesizes available quantitative data, outlines experimental methodologies for key validation studies, and visualizes the underlying signaling pathways to offer a clear perspective on DAN's therapeutic promise.

Anti-Cancer Activity: A Potent Inhibitor of Breast Cancer Cell Proliferation

This compound has shown remarkable efficacy in inhibiting the proliferation of estrogen receptor-positive (ER+) human breast cancer cells (MCF-7). Comparative data indicates that DAN is a highly potent inhibitor, with its half-maximal inhibitory concentration (IC50) surpassing that of several other well-known limonoids.

CompoundCell LineIC50 (µg/mL)Reference
This compound MCF-7 (ER+) 0.005 [1]
ObacunoneMCF-7 (ER+)0.009[1]
Methyl NomilinateMCF-7 (ER+)0.01[1]
NomilinMCF-7 (ER+)0.05[2]
LimoninMCF-7 (ER+)2[2]
This compound MDA-MB-435 (ER-) 0.07 [1]
Limonin MethoximeMDA-MB-435 (ER-)0.02[1]

Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators

This compound also exhibits notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.

CompoundAssayCell LineIC50 (µg/mL)Reference
This compound Nitric Oxide (NO) Inhibition RAW 264.7 14.2 [3]
LimoninNitric Oxide (NO) InhibitionRAW 264.718.5[3]
NomilinNitric Oxide (NO) InhibitionRAW 264.725.1[3]

Validated Therapeutic Targets and Signaling Pathways

The anti-cancer and anti-inflammatory effects of this compound are attributed to its modulation of specific signaling pathways.

Estrogen Receptor (ER) Signaling Pathway in Breast Cancer

In ER+ breast cancer cells, the binding of estrogen to its receptor (ERα) triggers a cascade of events leading to cell proliferation. This compound is hypothesized to interfere with this pathway, potentially through the modulation of histone deacetylases (HDACs), which are known to regulate ERα expression and activity.[4] This interference disrupts the normal signaling cascade, leading to an inhibition of cancer cell growth.

Estrogen_Receptor_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to DAN This compound HDAC HDAC DAN->HDAC Inhibits HDAC->ER Deacetylates (regulates expression)

Estrogen Receptor Signaling Pathway and DAN's Proposed Mechanism.
NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Limonoids, including likely this compound, have been shown to inhibit this pathway by preventing the phosphorylation of IKK, thereby blocking the entire downstream cascade.[5]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Proinflammatory_Genes Induces DAN This compound DAN->IKK Inhibits

NF-κB Signaling Pathway and the Inhibitory Action of DAN.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow Seed Seed Cells in 96-well plate Treat Treat with This compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure Calculate Calculate Cell Viability & IC50 Measure->Calculate Griess_Assay_Workflow Seed Seed RAW 264.7 Cells in 96-well plate Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Add_Griess Add Griess Reagent Collect->Add_Griess Measure Measure Absorbance at 540 nm Add_Griess->Measure Calculate Calculate Nitrite Concentration & IC50 Measure->Calculate

References

Comparing the efficacy of different Deacetylnomilin extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of deacetylnomilin, a bioactive limonoid found in citrus species, is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique based on desired yield, purity, and operational efficiency.

Comparison of Extraction Method Efficacy

The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes the quantitative data available for different extraction techniques. It is important to note that direct comparative studies for this compound are limited; therefore, data from the extraction of total limonoids or other citrus compounds are included for reference.

Method Source Material Key Parameters Yield Purity/Selectivity Extraction Time Advantages Disadvantages
Supercritical Fluid Extraction (SFE) Persian Lime SeedsPressure: 483 bar; Temp: 50°C; CO2 Flow: 40 g/min [1]39% (total oil)[1]High selectivity for limonoids[2]60 minutes[1]Green solvent (CO2), high purity of extract, tunable selectivity[2][3]High initial equipment cost
Solvent Extraction Lime Peel80% Ethanol, 50°C, pH 7[4][5][6]2.072 mg/g (Limonin)[4][5][6]Lower selectivity, co-extraction of other compounds[2]~100 minutes[6]Low cost, simple equipmentUse of potentially toxic and flammable organic solvents, lower selectivity[7]
Microwave-Assisted Extraction (MAE) Citrus limetta PeelPower: 600 W; pH: 1; Solvent: Methanol[8]32.75% (Pectin)[8]Favorable interaction with sample can increase yield[9]180 seconds[8]Reduced extraction time and solvent consumption, higher yields for some compounds[8][9]Potential for localized overheating and degradation of thermolabile compounds
Ultrasound-Assisted Extraction (UAE) Orange By-productsTemp: 55°C; Solvent: Olive Oil[10]60% increase in phenolic recovery vs. maceration[11]Improved intracellular product release[12]70 minutes[10]Shorter extraction times, can be performed at lower temperatures, suitable for thermolabile compounds[11][12]Scale-up can be challenging

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction results. Below are protocols derived from the literature for the key extraction methods discussed.

Supercritical Fluid Extraction (SFE) of Limonoids from Citrus Seeds

This protocol is adapted from a study on the extraction of limonoids from Persian lime seeds.[1]

  • Sample Preparation: Dry the citrus seeds at 40°C and grind them into a powder.

  • Extraction:

    • Load the ground seed material into a stainless steel extractor cell.

    • Set the extraction parameters:

      • Pressure: 483 bar

      • Temperature: 50°C

      • Supercritical CO2 flow rate: 40 g/min

    • Perform the extraction for 60 minutes.

  • Fractionation: The resulting crude extract can be further fractionated by partitioning between hexane, methanol, and water to separate limonoids from fatty acids and other components.[1]

  • Analysis: Analyze the fractions for this compound content using High-Performance Liquid Chromatography (HPLC).

Green Solvent Extraction of Limonoids from Citrus Peel

This protocol is based on a method developed for the extraction of limonin and hesperidin from lime peel, offering a more environmentally friendly approach.[4][5][6]

  • Sample Preparation: Use dried and powdered lime peel.

  • Extraction:

    • Prepare an 80% ethanol-water solution and adjust the pH to 7.

    • Mix the peel powder with the solvent at a solid-to-solvent ratio of 0.01 g/mL.

    • Heat the mixture to 50°C and stir for 100 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the solid residue.

    • Filter the supernatant to obtain the crude extract.

  • Analysis: Quantify the this compound content in the extract using HPLC-MS/MS.[4][5]

Microwave-Assisted Extraction (MAE) of Bioactive Compounds from Citrus Peel

The following is a general protocol for MAE, with parameters adapted from studies on pectin and other compounds from citrus peel.[8][13]

  • Sample Preparation: Use dried and powdered citrus peel.

  • Extraction:

    • Mix the peel powder with a suitable solvent (e.g., 80% ethanol).

    • Place the mixture in a microwave extractor.

    • Set the MAE parameters (these will require optimization for this compound):

      • Microwave Power: e.g., 600 W

      • Temperature: e.g., 80°C

      • Time: e.g., 3-5 minutes

  • Post-Extraction:

    • Allow the mixture to cool.

    • Filter the extract to remove solid particles.

  • Analysis: Determine the this compound concentration using HPLC.

Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Citrus Peel

This protocol outlines the general steps for UAE, with conditions based on the extraction of other bioactive molecules from citrus by-products.[10][11]

  • Sample Preparation: Use dried and powdered citrus peel.

  • Extraction:

    • Suspend the peel powder in a solvent (e.g., ethanol-water mixture or olive oil).

    • Immerse an ultrasonic probe or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency and power.

    • Maintain the temperature (e.g., 55°C) and extraction time (e.g., 70 minutes).

  • Post-Extraction:

    • Centrifuge the mixture to pellet the solid material.

    • Collect and filter the supernatant.

  • Analysis: Analyze the this compound content using HPLC.

Visualizing the Extraction Workflow and Analysis

The following diagrams illustrate the general workflow for this compound extraction and subsequent analysis, as well as a conceptual representation of the different extraction principles.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Start Citrus By-product (Seeds/Peel) Drying Drying Start->Drying Grinding Grinding Drying->Grinding SFE Supercritical Fluid Extraction Grinding->SFE Solvent Solvent Extraction Grinding->Solvent MAE Microwave-Assisted Extraction Grinding->MAE UAE Ultrasound-Assisted Extraction Grinding->UAE Filtration Filtration/Centrifugation SFE->Filtration Solvent->Filtration MAE->Filtration UAE->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: General workflow for this compound extraction and analysis.

Extraction_Principles cluster_SFE Supercritical Fluid Extraction cluster_Solvent Solvent Extraction cluster_MAE Microwave-Assisted Extraction cluster_UAE Ultrasound-Assisted Extraction SFE_Node Supercritical CO2 penetrates solid matrix like a gas and dissolves like a liquid Solvent_Node Target compound dissolves in a liquid solvent based on 'like dissolves like' principle MAE_Node Microwaves cause rapid heating of intracellular water, leading to cell rupture and release of compounds UAE_Node Acoustic cavitation creates micro-jets that disrupt cell walls, enhancing solvent penetration and mass transfer

Caption: Conceptual principles of different extraction methods.

Conclusion

The choice of an extraction method for this compound depends on the specific goals of the research or production. Supercritical Fluid Extraction stands out for its ability to produce high-purity extracts with the use of a green solvent, making it ideal for applications in drug development and food products, despite the high initial investment. Solvent extraction , particularly with greener solvents like ethanol, offers a cost-effective and straightforward alternative, though it may require further purification steps. For rapid and efficient extraction, Microwave-Assisted and Ultrasound-Assisted Extraction present compelling advantages in terms of reduced time and solvent consumption. The optimal parameters for these modern techniques, however, would need to be specifically determined for this compound to maximize their efficacy. Further research directly comparing these methods for this compound extraction would be invaluable to the scientific community.

References

Deacetylnomilin: Bridging In Vitro Mechanisms and In Vivo Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the citrus limonoid Deacetylnomilin (DAN) reveals a promising profile of anti-cancer and anti-inflammatory activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DAN's performance, supported by available experimental data, to foster further investigation into its therapeutic potential. While in vitro studies have begun to elucidate its mechanisms of action, a notable gap remains in corresponding in vivo efficacy data, highlighting a critical area for future research.

In Vitro Activity: Unraveling the Molecular Mechanisms

This compound has demonstrated significant biological activity in various in vitro assays, suggesting its potential as a modulator of key cellular pathways involved in cancer and inflammation.

Anti-Cancer Activity

Quantitative analysis of DAN's anti-proliferative effects has been performed on human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.

Cell LineEstrogen Receptor StatusIC50 (µg/mL)
MDA-MB-435ER-0.07
MCF-7ER+0.005
Table 1: In Vitro Anti-Proliferative Activity of this compound on Human Breast Cancer Cell Lines.[1]

These findings suggest that DAN is a potent inhibitor of breast cancer cell proliferation, with particularly high efficacy against estrogen receptor-positive cells. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, processes commonly affected by other limonoids which have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation.

Anti-Inflammatory and Other Activities

In addition to its anti-cancer properties, DAN has been shown to possess anti-inflammatory and anti-diabetic activities in vitro. Studies have indicated that this compound can inhibit the production of pro-inflammatory markers and suppress the p38 MAP kinase signaling pathway, which plays a critical role in inflammatory responses. Compared to other limonoids, nomilin showed the highest inhibition of p38 MAP kinase activity (38%), followed by this compound and limonin, both at 19%. This suggests a potential role for DAN in mitigating inflammatory conditions.

In Vivo Correlation: An Area Ripe for Investigation

The low oral bioavailability of some limonoids, as seen with nomilin (4.2% in rats), presents a potential challenge for in vivo applications.[1] However, formulation strategies, such as nanoparticle-based delivery systems, could potentially enhance the bioavailability of this compound and enable effective in vivo studies.[1]

Future in vivo research is critical to validate the therapeutic potential of this compound. Key areas for investigation include:

  • Anti-cancer efficacy in xenograft models of breast, colon, and other cancers.

  • Anti-inflammatory activity in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or LPS-induced inflammation.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of DAN in vivo.

Comparative Analysis with Other Limonoids

This compound is structurally similar to other well-studied limonoids like limonin and nomilin. While all three compounds exhibit anti-cancer and anti-inflammatory properties, there are notable differences in their potencies and mechanisms of action.

CompoundKey In Vitro Activities
This compoundPotent inhibitor of ER+ breast cancer cell proliferation (IC50 = 0.005 µg/mL).[1] Inhibits p38 MAP kinase activity.
NomilinInhibits proliferation of various cancer cell lines. Induces apoptosis and inhibits metastasis.[1] Strongest inhibitor of p38 MAP kinase activity among the three. Enhances immune response in vivo.[1]
LimoninInhibits proliferation of various cancer cell lines. Induces apoptosis. Shows anti-inflammatory effects by inhibiting NF-κB and PI3K/Akt signaling pathways.

Table 2: Comparative In Vitro Activities of this compound, Nomilin, and Limonin.

This comparison suggests that while these limonoids share common therapeutic targets, subtle structural differences may lead to variations in their biological activities, making each a unique candidate for further drug development.

Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments cited in the evaluation of limonoids.

In Vitro Anti-Proliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in an animal model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice or NSG mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (or other test compounds) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and other limonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Deacetylnomilin_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular DAN This compound Receptor Cell Surface Receptor DAN->Receptor Binds PI3K PI3K Receptor->PI3K MAPK MAPK (p38) Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Induces Inflammation Inflammation MAPK->Inflammation Inhibits NFkB NF-κB IKK->NFkB Inhibits NFkB->Inflammation Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines (e.g., MCF-7, MDA-MB-435) MTT MTT Assay (IC50 Determination) CellLines->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellLines->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CellLines->CellCycleAssay WesternBlot Western Blot (Signaling Proteins) CellLines->WesternBlot AnimalModel Animal Model (Xenograft) MTT->AnimalModel Promising Results TumorGrowth Tumor Growth Inhibition AnimalModel->TumorGrowth Toxicity Toxicity Assessment AnimalModel->Toxicity

References

Deacetylnomilin: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deacetylnomilin (DAN), a naturally occurring limonoid found in citrus fruits, has emerged as a compound of interest in oncology research due to its potent antiproliferative effects. This guide provides a comprehensive cross-validation of DAN's efficacy in various cancer models, presenting available experimental data to offer an objective comparison of its performance and to elucidate its mechanism of action.

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. While extensive data across a wide range of cancer models for this compound is still emerging, preliminary findings indicate significant bioactivity.

Cancer Cell LineCancer TypeIC50 ValueReference
Estrogen Receptor-Positive (ER+)Breast Cancer0.005 µg/mL[1](--INVALID-LINK--)

Further research is required to establish a broader profile of this compound's activity across a more comprehensive panel of cancer cell lines.

In comparison, other citrus limonoids have also demonstrated anticancer properties, although with varying potencies.

CompoundCancer Cell LineCancer TypeIC50 Value (after 72h)Reference
LimoninPanc-28Pancreatic Cancer< 50 µM[2]
NomilinPanc-28Pancreatic Cancer< 50 µM[2]
Limonexic AcidPanc-28Pancreatic Cancer< 50 µM[2]
Limonoid Glucoside MixtureSKOV-3Ovarian CancerPartial inhibitory effect at 100 µg/mL[3]

Mechanism of Action: Unraveling the Signaling Pathways

The precise molecular mechanisms underpinning this compound's anticancer effects are an active area of investigation. Current research on citrus limonoids suggests a multi-faceted approach involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4]

While a definitive link has not been established, one prevailing hypothesis is that certain natural compounds, including those with structural similarities to limonoids, may exert their effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and inhibiting tumor growth. However, direct evidence of this compound's activity as an HDAC inhibitor is currently lacking in the scientific literature.

The general proposed mechanism for citrus limonoids involves the modulation of key signaling pathways that regulate cell survival and proliferation.

G This compound This compound CancerCell Cancer Cell This compound->CancerCell Targets SignalingPathways Modulation of Signaling Pathways This compound->SignalingPathways HDAC_Inhibition HDAC Inhibition (Hypothesized) This compound->HDAC_Inhibition Potential Mechanism Proliferation Cell Proliferation CancerCell->Proliferation Uncontrolled Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest SignalingPathways->Proliferation Inhibits SignalingPathways->Apoptosis Induces SignalingPathways->CellCycleArrest Induces HDAC_Inhibition->SignalingPathways G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed Cells in 96-well plate B Add this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G G A Cancer Cell Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Groups C->D E Treatment with This compound or Vehicle D->E F Continued Tumor Monitoring E->F G Tumor Excision and Analysis F->G

References

Deacetylnomilin and its Congeners: A Comparative Guide to Synergistic Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Deacetylnomilin, a prominent limonoid found in citrus species, has garnered interest for its potential anti-cancer properties. While direct evidence of its synergistic effects with chemotherapy is still emerging, a wealth of data on related limonoids and citrus extracts provides a strong basis for comparison and highlights promising avenues for future research. This guide offers an objective comparison of the synergistic performance of this compound's chemical class with established chemotherapeutic drugs, supported by experimental data and detailed methodologies.

Synergistic Potential of Limonoids and Citrus Extracts with Chemotherapy

This compound belongs to the limonoid class of tetranortriterpenoids, which are abundant in citrus fruits, particularly in their seeds.[1][2][3][4][5][6] Research has shown that various limonoids and citrus extracts can enhance the efficacy of chemotherapeutic agents against several cancer cell lines. This synergistic action often involves the modulation of key cellular pathways, leading to increased apoptosis, cell cycle arrest, and reduced drug resistance.

One study demonstrated that Citrus sinensis peel extract, rich in flavonoids, synergistically enhances the cytotoxic effects of doxorubicin and cisplatin on HepG2 liver cancer cells.[7][8] Similarly, ethanolic extracts of Citrus aurantifolia peels have been shown to work synergistically with doxorubicin to induce apoptosis and modulate the cell cycle in MCF-7 breast cancer cells.[9] Another key finding is that d-limonene, a related terpene found in citrus, acts synergistically with docetaxel in prostate cancer cells, leading to increased reactive oxygen species (ROS) generation and caspase activity.[10]

These findings suggest that this compound, as a key limonoid, may possess similar synergistic capabilities. The anti-proliferative effects of this compound have been observed in neuroblastoma and colonic adenocarcinoma cells, indicating its potential as an anti-cancer agent.[11] Further research is warranted to explore its specific interactions with chemotherapeutic drugs.

Quantitative Analysis of Synergistic Effects

The following table summarizes the quantitative data from studies on the synergistic effects of citrus-derived compounds with various chemotherapeutic agents. The Combination Index (CI) is a key parameter used to quantify drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Natural Compound/ExtractChemotherapeutic AgentCancer Cell LineCombination Index (CI)Key Findings & Reference
Citrus sinensis Peel ExtractDoxorubicinHepG2 (Liver Cancer)< 1.0Synergistically enhanced cytotoxic effects.[7][8]
Sinensetin (from C. sinensis)CisplatinHepG2 (Liver Cancer)< 1.0Synergistically increased cytotoxicity.[7]
Citrus aurantifolia Peel ExtractDoxorubicinMCF-7 (Breast Cancer)< 1.0Increased sensitivity of cancer cells to doxorubicin.[9]
Hesperidin (Citrus flavonoid)DoxorubicinMCF-7 (Breast Cancer)Not specifiedIncreased cytotoxic effect and apoptosis induction.[12]
Tangeretin (Citrus flavonoid)DoxorubicinMCF-7 & T47D (Breast Cancer)Not specifiedSynergistically increased cytotoxic effect and cell cycle arrest.[12]
Nobiletin (Citrus flavonoid)DoxorubicinMCF-7 (Breast Cancer)Not specifiedIncreased doxorubicin's cytotoxic activity.[12]
d-limoneneDocetaxelDU-145 (Prostate Cancer)Not specifiedSynergistic cytotoxicity and apoptosis induction.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of natural compounds with chemotherapeutic agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of single and combined treatments on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the natural compound (e.g., citrus extract), the chemotherapeutic agent (e.g., doxorubicin), and their combinations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined for each treatment.

Combination Index (CI) Calculation

The Chou-Talalay method is commonly used to determine the nature of the interaction between two drugs.

  • Dose-Effect Curves: Generate dose-effect curves for each drug and their combination using data from the cell viability assays.

  • Combination Index Calculation: Use software such as CompuSyn to calculate the CI values based on the dose-effect data. The software utilizes the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a certain effect 'x' when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect 'x' when used in combination.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells following treatment.

  • Cell Treatment: Treat cancer cells with the single agents and their combination for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms of Action

Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex interactions involved in synergistic chemotherapy.

Synergistic_Signaling_Pathways cluster_chemo Chemotherapeutic Agent (e.g., Doxorubicin) cluster_limonoid Limonoid (e.g., this compound) cluster_cell Cancer Cell Chemo Doxorubicin DNA_Damage DNA Damage Chemo->DNA_Damage ROS ↑ ROS Production Chemo->ROS Limonoid This compound Limonoid->ROS Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Limonoid->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Limonoid->Cell_Cycle_Arrest Drug_Efflux Drug Efflux Pumps (e.g., P-gp) Limonoid->Drug_Efflux Inhibition Survival_Pathways Pro-survival Pathways (e.g., NF-κB, Akt) Limonoid->Survival_Pathways Inhibition DNA_Damage->Apoptosis_Pathway ROS->Apoptosis_Pathway Cell Death Cell Death Apoptosis_Pathway->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition of Proliferation

Caption: Potential synergistic signaling pathways of limonoids and chemotherapy.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cancer Cell Line Culture start->cell_culture single_agent 2. Single Agent Cytotoxicity Assay (IC50 Determination) cell_culture->single_agent combination_assay 3. Combination Cytotoxicity Assay single_agent->combination_assay ci_analysis 4. Synergy Analysis (Combination Index) combination_assay->ci_analysis mechanism_studies 5. Mechanistic Studies ci_analysis->mechanism_studies apoptosis Apoptosis Assay (Flow Cytometry) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle western_blot Western Blot (Protein Expression) mechanism_studies->western_blot in_vivo 6. In Vivo Xenograft Model Studies apoptosis->in_vivo cell_cycle->in_vivo western_blot->in_vivo end Conclusion in_vivo->end

Caption: General experimental workflow for assessing drug synergy.

Conclusion

While direct experimental data on the synergistic effects of this compound with chemotherapeutic agents remains to be established, the existing body of evidence for related limonoids and citrus extracts is highly encouraging. The data strongly suggests that this class of compounds can significantly enhance the efficacy of conventional chemotherapy, potentially leading to reduced drug dosages and fewer side effects. The provided experimental protocols and mechanistic diagrams offer a roadmap for future investigations into the synergistic potential of this compound. Further research in this area is crucial to unlock the full therapeutic potential of this promising natural compound in the fight against cancer.

References

A Head-to-Head Comparison of the Limonoids: Deacetylnomilin and Obacunone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylnomilin and obacunone are naturally occurring limonoids, a class of highly oxygenated triterpenoids found predominantly in citrus fruits and plants of the Rutaceae and Meliaceae families. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive head-to-head comparison of this compound and obacunone, presenting available quantitative data, detailing their mechanisms of action through signaling pathways, and providing standardized experimental protocols for their evaluation. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research and development efforts.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of this compound and Obacunone. It is important to note that research on obacunone is more extensive, resulting in a greater availability of quantitative data compared to this compound.

Anti-Cancer Activity This compound Obacunone Reference
Cell Line IC₅₀ IC₅₀
MCF-7 (ER+ Breast Cancer)0.005 µg/mL0.009 µg/mL[1]
MDA-MB-231 (ER- Breast Cancer)0.07 µg/mLNot specified in the same study[1]
A549 (NSCLC)Not Available25 µM[2]
SK-MEL-2 (Melanoma)Not Available19.71 µg/mL[2]
Caco-2 (Colon Cancer)Not AvailableDose-dependent inhibition[3]
HT-29 (Colon Cancer)Not AvailableDose-dependent inhibition[3]
SW480 (Colon Cancer)Not AvailableDose-dependent inhibition[3]
HCT-116 (Colon Cancer)Not AvailableDose-dependent inhibition[3]
HepG2 (Liver Cancer)Not Available42.87 µM (cell number)[2]
Panc-28 (Pancreatic Cancer)Not AvailableTime and dose-dependent inhibition[2]
LNCaP (Prostate Cancer)Not Available>60% inhibition at 100 µM[4]
CCRF-CEM (Leukemia)Not Available33.77 ± 5.46 µM[2]
CEM/ADR5000 (Multidrug-resistant Leukemia)Not Available28.99 ± 3.18 µM[2]
Anti-Inflammatory Activity This compound Obacunone Reference
Assay IC₅₀ / Effect IC₅₀ / Effect
Aromatase InhibitionNot Available28.04 µM[2]
iNOS Inhibition (LPS-induced BV-2 microglia)Not Available11.3 ± 1.5 µM[5]
COX-2 ExpressionNot AvailableInhibition[6]
NF-κB ActivationNot AvailableInhibition[6]
Antimicrobial Activity This compound Obacunone Reference
Activity MIC / Effect IC₅₀ / Effect
AntibacterialReported activityE. coli O157:H7 (IC₅₀ = 116.68 µM)[5]
AntifungalReported activityNot Available
Insecticidal Activity This compound Obacunone Reference
Assay LC₅₀ / Effect LC₅₀ / Effect
Mythimna separata (pre-third-instar larvae)Not AvailableDerivatives show improved activity over obacunone[7]

Note: The available data for this compound is limited, particularly for its anti-inflammatory, antioxidant, and insecticidal activities. Further research is required to establish a more comprehensive comparative profile.

Mechanisms of Action and Signaling Pathways

This compound

The molecular mechanisms underlying the potent anti-cancer activity of this compound are not yet fully elucidated. Its significant cytotoxicity against estrogen receptor-positive (ER+) breast cancer cells suggests a potential interaction with estrogen signaling pathways, although an estrogen receptor-independent mechanism has also been proposed.[1] Further investigation is needed to identify the specific signaling cascades modulated by this compound that lead to cell proliferation inhibition and apoptosis.

Obacunone

Obacunone exhibits a multi-targeted approach, influencing several key signaling pathways implicated in cancer, inflammation, and oxidative stress.

  • Anti-Inflammatory Pathways: Obacunone has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][6] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] By preventing the activation of NF-κB, obacunone downregulates the transcription of various pro-inflammatory genes. Additionally, obacunone can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can have both pro- and anti-inflammatory roles depending on the cellular context.[8]

  • Antioxidant Response Pathway: A significant mechanism of action for obacunone is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Obacunone promotes the stabilization and nuclear translocation of Nrf2 by inhibiting its ubiquitination.[9] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.[10]

  • Anti-Cancer and Apoptotic Pathways: Obacunone induces apoptosis in cancer cells through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8] It can also cause cell cycle arrest at the G1 phase.[8] Furthermore, obacunone has been identified as a histone deacetylase 1 (HDAC1) inhibitor, which can lead to the reactivation of tumor suppressor genes and cell cycle arrest.[11] Its inhibition of aromatase activity also points to its potential in hormone-dependent cancers.[2]

Visualizing the Pathways

To better understand the complex mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by obacunone.

Obacunone_Anti_Inflammatory_Pathway Obacunone Obacunone p38_MAPK p38 MAPK Obacunone->p38_MAPK activates NFkB NF-κB Obacunone->NFkB inhibits COX2_iNOS COX-2, iNOS (Pro-inflammatory mediators) NFkB->COX2_iNOS promotes transcription caption Obacunone's Anti-Inflammatory Pathway

Caption: Obacunone's Anti-Inflammatory Pathway

Obacunone_Nrf2_Pathway cluster_nucleus Nuclear Events Obacunone Obacunone Keap1 Keap1 Obacunone->Keap1 inhibits ubiquitination of Nrf2 Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds caption Obacunone's Nrf2 Activation Pathway

Caption: Obacunone's Nrf2 Activation Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and obacunone.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of the compounds on cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound or obacunone in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adhere Incubate overnight Seed_Cells->Adhere Treat Treat cells with compounds Adhere->Treat Incubate_Treatment Incubate for 24/48/72 hours Treat->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC₅₀ Read_Absorbance->Analyze End End Analyze->End caption MTT Assay Workflow

Caption: MTT Assay Workflow

NF-κB Reporter Assay

This assay is used to determine the effect of the compounds on the NF-κB signaling pathway.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The activity of the reporter protein is then measured, providing a readout of NF-κB activation.

  • Protocol:

    • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12][13]

    • Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or obacunone for a specified time (e.g., 1-2 hours).

    • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[13]

    • Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.

    • Cell Lysis: Lyse the cells using a passive lysis buffer.

    • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Antioxidant Capacity (DPPH Assay)

This assay measures the radical scavenging activity of the compounds.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[12]

    • Sample Preparation: Prepare various concentrations of this compound or obacunone in a suitable solvent.

    • Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

    • Absorbance Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Insecticidal Bioassay (Leaf-Dip Method)

This assay evaluates the toxicity of the compounds to insects.

  • Principle: Insects are exposed to a food source (e.g., leaves) that has been treated with the test compound. The mortality rate is then assessed over a period of time.

  • Protocol:

    • Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Spodoptera frugiperda) under controlled laboratory conditions.

    • Compound Preparation: Prepare serial dilutions of this compound or obacunone in an appropriate solvent with a surfactant.

    • Leaf Treatment: Dip fresh, clean leaves into the compound solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.

    • Insect Exposure: Place the treated leaves in individual containers (e.g., petri dishes) with a single larva (e.g., third instar).

    • Incubation: Maintain the containers under controlled conditions (temperature, humidity, and light).

    • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours).

    • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration that kills 50% of the insect population) using probit analysis.

Conclusion

This guide provides a detailed head-to-head comparison of this compound and obacunone, focusing on their biological activities, mechanisms of action, and relevant experimental protocols. The available data indicates that both limonoids are potent anti-cancer agents, with this compound showing particularly high potency against ER+ breast cancer cells. Obacunone has been more extensively studied, and its mechanisms of action involving the NF-κB, p38 MAPK, and Nrf2 pathways are better understood. A significant gap in the literature exists regarding the quantitative biological activities and detailed molecular mechanisms of this compound. Further research is warranted to fully elucidate its therapeutic potential and to enable a more comprehensive comparison with obacunone. The provided experimental protocols offer a standardized framework for researchers to conduct further investigations into these promising natural compounds.

References

Safety Operating Guide

Deacetylnomilin: A Guide to Safe Disposal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

This document provides a comprehensive, step-by-step guide for the proper disposal of deacetylnomilin, a naturally occurring limonoid used in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling biologically active compounds of unknown toxicity and are supplemented with information from the SDS of the structurally similar compound, nomilin.

Hazard Assessment and Classification

While specific toxicity data for this compound is limited, its structural similarity to other biologically active limonoids, such as nomilin, necessitates a cautious approach. Nomilin has been shown to induce phase II detoxifying enzymes and exhibit anti-cancer properties.[1] This biological activity suggests that this compound should be handled as a potentially hazardous substance.

Assumed Hazard Classification (Based on Nomilin and General Principles):

Hazard CategoryClassificationGHS Hazard Statement (Assumed)
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)H302
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)H315
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)H319
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)H335
Hazardous to the Aquatic Environment (Acute)Category 1 (Very toxic to aquatic life)H400
Hazardous to the Aquatic Environment (Chronic)Category 1 (Very toxic to aquatic life with long lasting effects)H410

Note: This classification is precautionary and based on the profile of similar compounds. Always handle with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95) is recommended.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedures for the disposal of pure this compound, contaminated labware, and solutions containing the compound.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Place unused or expired pure this compound powder into a dedicated, clearly labeled hazardous waste container.

    • Collect any contaminated solid materials, such as weighing paper, pipette tips, and contaminated gloves, in the same container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Liquid Waste:

    • For solutions containing this compound, collect the liquid waste in a separate, dedicated hazardous waste container for organic or halogenated solvents, depending on the solvent used.

    • Do not mix with aqueous waste streams.

    • Ensure the container is properly sealed to prevent evaporation.

  • Contaminated Labware (Sharps):

    • Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Labeling

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The name and contact information of the generating laboratory or researcher

Step 3: Waste Storage
  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Store away from incompatible materials.

Step 4: Waste Disposal Request
  • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for waste pickup requests.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Deacetylnomilin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Container Management cluster_3 Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container (e.g., pure compound, contaminated gloves) is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container (e.g., solutions) is_liquid->liquid_waste Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes label_container Label Container Correctly is_sharp->label_container No solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Area with Secondary Containment label_container->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

This compound Waste Disposal Workflow

Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. It is essential to consult your institution's specific hazardous waste management policies and your local regulations. In the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling and disposal is paramount.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deacetylnomilin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Deacetylnomilin, a naturally occurring citrus limonoid. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.

This compound, a tetranortriterpenoid found in citrus species, is a subject of growing interest in drug development due to its potential biological activities, including anticancer properties.[1][2] As with any biologically active compound where a full toxicological profile is not available, caution and adherence to strict safety protocols are crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is recommended. The following table summarizes the necessary PPE based on general principles of handling biologically active natural products and citrus limonoids, which can be skin irritants and sensitizers.[3][4]

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile glovesDouble gloving is recommended to provide an extra layer of protection against potential skin irritation or absorption. Change gloves frequently, especially if contamination is suspected.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles of the compound.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection N95 or higher rated respiratorRecommended when handling the solid compound to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood.

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

G cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Decontamination and Spill Control Receiving Receiving: Verify container integrity. Wear appropriate PPE. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Receiving->Storage Weighing Weighing: Perform in a chemical fume hood or ventilated enclosure. Use an N95 respirator. Dissolving Dissolving: Handle solutions in a fume hood. Avoid splashing. Weighing->Dissolving Experiment Experimentation: Maintain PPE throughout the experiment. Work in a designated area. Dissolving->Experiment Decontamination Decontamination: Clean work surfaces with an appropriate solvent (e.g., 70% ethanol). Dispose of cleaning materials as hazardous waste. Experiment->Decontamination Spill_Control Spill Control: Have a spill kit readily available. Follow established spill cleanup procedures. Experiment->Spill_Control

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.

The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.

G Start Material Contaminated with this compound? Is_Liquid Is it a liquid? Start->Is_Liquid Is_Solid Is it a solid? Start->Is_Solid Is_PPE Is it PPE? Start->Is_PPE Liquid_Waste Collect in a labeled, sealed liquid hazardous waste container. Is_Liquid->Liquid_Waste Solid_Waste Collect in a labeled, sealed solid hazardous waste container. Is_Solid->Solid_Waste PPE_Waste Place in a sealed bag and dispose of as hazardous waste. Is_PPE->PPE_Waste End Properly Disposed Liquid_Waste->End Solid_Waste->End PPE_Waste->End

Figure 2. Disposal decision tree for this compound-contaminated materials.

Experimental Protocols: General Guidance

While specific experimental protocols will vary, the following general methodologies should be integrated into your procedures:

  • Stock Solution Preparation:

    • Don all required PPE.

    • Weigh the required amount of solid this compound in a chemical fume hood.

    • Carefully transfer the solid to an appropriate container.

    • Add the desired solvent slowly to avoid splashing.

    • Cap the container and mix until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Cell Culture Treatment:

    • Work in a biological safety cabinet (BSC).

    • Dilute the stock solution to the final working concentration in the cell culture medium.

    • Carefully add the treatment medium to the cells, avoiding contact with the sides of the well or flask.

    • Incubate as required by the experimental protocol.

    • Decontaminate all liquid waste from treated cells with a suitable disinfectant (e.g., 10% bleach) before disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.